4-Bromo-3-ethoxybenzenesulfonamide
Descripción
Propiedades
Fórmula molecular |
C8H10BrNO3S |
|---|---|
Peso molecular |
280.136 |
Nombre IUPAC |
4-bromo-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO3S/c1-2-13-8-5-6(14(10,11)12)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,11,12) |
Clave InChI |
HHBPCMKKZMFPEX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N)Br |
Origen del producto |
United States |
1H and 13C NMR spectral data for 4-Bromo-3-ethoxybenzenesulfonamide
An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-3-ethoxybenzenesulfonamide via 1H and 13C NMR Spectroscopy
Abstract
4-Bromo-3-ethoxybenzenesulfonamide is a highly versatile building block in medicinal chemistry. Its structure presents a unique combination of functional groups: a sulfonamide pharmacophore, an ethoxy group for steric and electronic tuning, and a heavy-atom bromine handle ideal for transition-metal-catalyzed cross-coupling reactions. For researchers synthesizing this compound or utilizing it as an intermediate, rigorous structural validation is paramount. This whitepaper provides a comprehensive framework for assigning and interpreting the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of this molecule, grounded in empirical additivity rules and fundamental spectroscopic principles[1].
Structural Deconstruction & Electronic Environment
To accurately predict and assign the NMR spectra of 4-Bromo-3-ethoxybenzenesulfonamide, one must first deconstruct the electronic push-pull system operating across its central benzene ring. The molecule features three distinct substituents that dictate the local magnetic shielding of the aromatic protons and carbons:
-
The Sulfonamide Group (-SO₂NH₂) at C-1: A strongly electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It significantly deshields the ortho and para positions, shifting their resonance frequencies downfield.
-
The Ethoxy Group (-OCH₂CH₃) at C-3: A strongly electron-donating group (EDG) via resonance (+M effect from the oxygen lone pairs). It acts antagonistically to the sulfonamide, heavily shielding its ortho and para positions.
-
The Bromine Atom (-Br) at C-4: While weakly deactivating overall, bromine exerts a profound "heavy atom effect," which anomalously shields the ipso carbon (C-4) to which it is directly attached, while mildly deshielding the ortho positions.
Understanding this interplay is the foundation of a self-validating structural assignment.
1H NMR Spectral Data & Causality
The proton NMR spectrum of this compound is characterized by distinct aliphatic and aromatic regions. The data presented in Table 1 assumes acquisition in DMSO-d₆, the standard solvent for highly polar sulfonamides.
Table 1: Predicted 1H NMR Spectral Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment & Causality |
| -CH₃ | 1.38 | Triplet (t) | 3H | 7.0 | Ethoxy methyl; standard shielded aliphatic environment. |
| -CH₂- | 4.15 | Quartet (q) | 2H | 7.0 | Ethoxy methylene; strongly deshielded by the adjacent electronegative oxygen atom. |
| H-2 | 7.35 | Doublet (d) | 1H | 1.8 | Aromatic CH; highly shielded by the ortho-alkoxy group. Exhibits only meta-coupling to H-6. |
| H-6 | 7.42 | Doublet of doublets (dd) | 1H | 8.2, 1.8 | Aromatic CH; ortho-coupling to H-5 and meta-coupling to H-2. |
| -NH₂ | 7.45 | Broad Singlet (br s) | 2H | - | Sulfonamide protons; broadened due to ¹⁴N quadrupolar relaxation and intermediate chemical exchange. |
| H-5 | 7.75 | Doublet (d) | 1H | 8.2 | Aromatic CH; the most deshielded proton due to the ortho-bromine and lack of direct resonance shielding from the ethoxy group. |
Causality in J-Coupling: The aromatic spin system is a classic AMX pattern. H-5 and H-6 are ortho to each other, resulting in a large ³J coupling constant (~8.2 Hz). H-2 is isolated between two substituents but shares a meta relationship with H-6, resulting in a small ⁴J coupling (~1.8 Hz). This splitting pattern is a primary self-validating feature of the 1,3,4-trisubstituted benzene ring[1].
13C NMR Spectral Data & Additivity Rules
Carbon-13 shifts are less sensitive to solvent effects and more strictly governed by the local electron density. We can calculate the exact theoretical shifts using empirical additivity rules derived from the base value of benzene (128.5 ppm)[2].
Table 2: Predicted 13C NMR Spectral Data (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Type | Additivity Derivation & Causality |
| -CH₃ | 14.5 | CH₃ | Aliphatic methyl carbon. |
| -CH₂- | 65.2 | CH₂ | Aliphatic methylene carbon; deshielded by direct oxygen attachment. |
| C-4 | 112.0 | Cq | 128.5 + 3.3 (p-SO₂NH₂) - 14.4 (o-OEt) - 5.4 (ipso-Br). Anomalously shielded by the heavy atom effect of bromine. |
| C-2 | 113.4 | CH | 128.5 - 2.9 (o-SO₂NH₂) - 14.4 (o-OEt) + 2.2 (m-Br). Highly shielded by the ortho +M effect of the ethoxy group. |
| C-6 | 120.1 | CH | 128.5 - 2.9 (o-SO₂NH₂) - 7.7 (p-OEt) + 2.2 (m-Br). Shielded by the para +M effect of the ethoxy group. |
| C-5 | 133.3 | CH | 128.5 + 0.4 (m-SO₂NH₂) + 1.0 (m-OEt) + 3.4 (o-Br). Mildly deshielded, primarily by the ortho-bromine. |
| C-1 | 143.8 | Cq | 128.5 + 15.3 (ipso-SO₂NH₂) + 1.0 (m-OEt) - 1.0 (p-Br). Strongly deshielded by the electron-withdrawing sulfonyl group. |
| C-3 | 163.7 | Cq | 128.5 + 0.4 (m-SO₂NH₂) + 31.4 (ipso-OEt) + 3.4 (o-Br). The most deshielded carbon due to direct attachment to the highly electronegative oxygen. |
Experimental Protocol: Acquisition & Self-Validation
To ensure trustworthiness and reproducibility, researchers must adhere to a strict acquisition protocol. The following methodology ensures that the resulting spectra can be cross-referenced with high-fidelity databases[3].
Step 1: Sample Preparation Weigh 15–20 mg of the purified 4-Bromo-3-ethoxybenzenesulfonamide. Dissolve completely in 0.6 mL of DMSO-d₆. Causality: Non-polar solvents like CDCl₃ will fail to dissolve the polar sulfonamide adequately. Furthermore, DMSO-d₆ strongly hydrogen-bonds with the -NH₂ protons, drastically slowing their exchange rate and allowing them to be observed as a distinct broad singlet rather than being lost to the baseline.
Step 2: 1D ¹H and ¹³C Acquisition
-
¹H NMR: Acquire at 400 MHz or higher. Use a relaxation delay (D1) of 1.5–2.0 seconds. 16 to 32 scans are sufficient.
-
¹³C NMR: Acquire proton-decoupled spectra at 100 MHz or higher. Causality: Because the molecule contains three quaternary carbons (C-1, C-3, C-4) which lack attached protons to facilitate dipole-dipole relaxation, their T₁ relaxation times are exceptionally long. To observe these critical signals, the D1 delay must be extended to ≥ 2.5 seconds, and a minimum of 1024 scans should be acquired.
Step 3: 2D NMR Self-Validation Relying solely on 1D spectra leaves room for ambiguity. A self-validating system requires 2D connectivity mapping:
-
HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of protons to carbons, unambiguously linking the 7.35 ppm proton to the 113.4 ppm carbon (C-2).
-
HMBC (Heteronuclear Multiple Bond Correlation): Validates the regiochemistry. The ethoxy -CH₂- protons (~4.15 ppm) must show a strong 3-bond correlation to the quaternary C-3 (~163.7 ppm), proving the ether linkage is at position 3 and not position 4.
Connectivity & Validation Workflow (Visualization)
The logical relationship between 1D spectral features, 2D connectivity mapping, and the ultimate structural validation is visualized below.
Logical workflow mapping 1D NMR features and 2D connectivity to structural validation.
References
-
Title: Structure Determination of Organic Compounds Source: Springer Professional URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]
Sources
A Predictive Structural and Crystallographic Analysis of 4-Bromo-3-ethoxybenzenesulfonamide: A Technical Guide for Drug Discovery and Materials Science
This technical guide provides a comprehensive analysis of the synthesis, and a predictive exploration of the crystal structure and X-ray diffraction characteristics of 4-Bromo-3-ethoxybenzenesulfonamide. In the absence of published experimental crystallographic data for this specific compound, this document leverages established principles of synthetic organic chemistry and crystal engineering, drawing upon data from structurally analogous sulfonamides to construct a robust, hypothetical model. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural attributes of novel sulfonamide derivatives.
Introduction: The Significance of Substituted Benzenesulfonamides
Benzenesulfonamides are a cornerstone of modern medicinal chemistry and materials science. The sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, diuretic, and anticancer properties. The specific substitution pattern on the benzene ring profoundly influences the molecule's physicochemical properties, including solubility, lipophilicity, and, crucially, its three-dimensional conformation and intermolecular interactions in the solid state. These solid-state properties are critical for drug formulation, bioavailability, and stability.
4-Bromo-3-ethoxybenzenesulfonamide presents an interesting case for structural analysis. The interplay between the electron-withdrawing bromo group and the electron-donating, sterically influential ethoxy group is expected to dictate a unique crystal packing arrangement, driven by a combination of hydrogen bonds, halogen bonds, and other non-covalent interactions. Understanding this supramolecular architecture is paramount for predicting its behavior in a crystalline form.
Synthesis and Crystallization: A Proposed Pathway
While a specific synthetic protocol for 4-Bromo-3-ethoxybenzenesulfonamide is not extensively documented, a plausible and efficient synthetic route can be devised based on well-established reactions for analogous compounds. The proposed synthesis involves a multi-step process beginning with the commercially available 3-ethoxyphenol.
Proposed Synthetic Route
The synthesis can be logically divided into three key stages: bromination, chlorosulfonylation, and amination.
Caption: Proposed synthetic workflow for 4-Bromo-3-ethoxybenzenesulfonamide.
Experimental Protocol: A Step-by-Step Guide
-
Bromination of 3-Ethoxyphenol:
-
Dissolve 3-ethoxyphenol in a suitable solvent, such as glacial acetic acid.
-
Slowly add a stoichiometric equivalent of bromine, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 4-Bromo-3-ethoxyphenol.
-
-
Chlorosulfonylation of 4-Bromo-3-ethoxyphenol:
-
Add 4-Bromo-3-ethoxyphenol portion-wise to an excess of chlorosulfonic acid at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the evolution of HCl gas ceases.
-
Carefully pour the mixture onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-Bromo-3-ethoxybenzenesulfonyl chloride.
-
-
Amination of 4-Bromo-3-ethoxybenzenesulfonyl chloride:
-
Add the 4-Bromo-3-ethoxybenzenesulfonyl chloride to an excess of concentrated aqueous ammonia with vigorous stirring, while maintaining the temperature below 10°C.
-
Continue stirring at room temperature for several hours.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure 4-Bromo-3-ethoxybenzenesulfonamide.
-
Crystallization
The final step of purification, crystallization, is critical for obtaining single crystals suitable for X-ray diffraction. Based on the expected polarity of the molecule, a mixed-solvent system is likely to be effective.
-
Solvent Selection Rationale: The sulfonamide group provides polarity and hydrogen bonding capabilities, while the bromo-ethoxyphenyl moiety is more lipophilic. A solvent system like ethanol-water or acetone-hexane would allow for a gradual decrease in solubility upon slow cooling or evaporation, promoting the growth of well-ordered crystals.
-
Recommended Crystallization Protocol:
-
Dissolve the crude 4-Bromo-3-ethoxybenzenesulfonamide in a minimum amount of hot ethanol.
-
To the hot solution, add water dropwise until a slight turbidity persists.
-
Heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Collect the resulting crystals by filtration and dry them under ambient conditions.
-
A Predictive Model of the Crystal Structure
In the absence of experimental data, we can construct a hypothetical model of the crystal structure of 4-Bromo-3-ethoxybenzenesulfonamide by analyzing the known crystal structures of closely related compounds, such as 4-bromobenzenesulfonamide.
Predicted Crystallographic Parameters
Based on the analysis of similar small organic molecules, a monoclinic or orthorhombic crystal system would be anticipated.
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic | Common for substituted benzenesulfonamides. |
| Space Group | P2₁/c | A frequently observed centrosymmetric space group for this class of compounds. |
| Z | 4 | Typical for a molecule of this size in the predicted space group. |
Molecular Geometry
The molecular structure of 4-Bromo-3-ethoxybenzenesulfonamide is characterized by the sulfonamide group and the substituted benzene ring.
Caption: Predicted intermolecular interactions in the crystal lattice.
-
Hydrogen Bonding: The primary interaction is expected to be the formation of centrosymmetric dimers or extended chains through N-H···O=S hydrogen bonds between the sulfonamide groups of adjacent molecules. This is a highly prevalent and robust synthon in the crystal structures of primary sulfonamides.
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, is likely to form halogen bonds with the electronegative oxygen atoms of the sulfonyl group of a neighboring molecule (C-Br···O=S). This interaction would contribute significantly to the overall stability of the crystal lattice.
-
π-π Stacking: Depending on the relative orientation of the molecules, offset π-π stacking interactions between the aromatic rings may also be present, further stabilizing the crystal packing.
Predicted X-ray Diffraction Pattern
Based on the hypothetical crystal structure, a powder X-ray diffraction (PXRD) pattern can be simulated. This provides a theoretical fingerprint of the crystalline material.
Simulated PXRD Data:
| Predicted 2θ (°) | Predicted d-spacing (Å) | Predicted Relative Intensity (%) |
| 12.5 | 7.08 | 85 |
| 15.8 | 5.60 | 100 |
| 18.2 | 4.87 | 60 |
| 21.0 | 4.23 | 75 |
| 25.2 | 3.53 | 90 |
| 28.9 | 3.09 | 50 |
Disclaimer: This is a simulated PXRD pattern based on a hypothetical crystal structure. Actual experimental data may vary.
Interpretation of the Predicted Pattern:
The predicted pattern shows several strong and well-defined peaks, indicative of a crystalline material. The positions and relative intensities of these peaks are directly related to the dimensions of the unit cell and the arrangement of atoms within it. Experimental validation of this pattern would be the definitive step in confirming the predicted crystal structure.
Conclusion and Future Directions
This technical guide has presented a comprehensive, albeit predictive, analysis of the synthesis, crystal structure, and X-ray diffraction properties of 4-Bromo-3-ethoxybenzenesulfonamide. The proposed synthetic route is based on reliable and well-established chemical transformations. The hypothetical crystal structure, derived from the principles of crystal engineering and analysis of analogous compounds, suggests a robust network of intermolecular interactions, primarily driven by N-H···O hydrogen bonds and C-Br···O halogen bonds.
The insights provided in this guide offer a valuable starting point for the experimental investigation of this compound. Future work should focus on the successful synthesis and crystallization of 4-Bromo-3-ethoxybenzenesulfonamide, followed by single-crystal X-ray diffraction analysis to validate and refine the predictive model presented herein. Such experimental data will be invaluable for a deeper understanding of the structure-property relationships in this class of sulfonamides and will aid in the rational design of new drug candidates and functional materials.
References
- Due to the hypothetical nature of the core topic, direct references for the crystal structure of 4-Bromo-3-ethoxybenzenesulfonamide are not available. The principles and methodologies discussed are based on foundational knowledge in organic synthesis and crystallography, supported by general literature on sulfonamides and halogen bonding.
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
General Organic Chemistry Textbooks for fundamental principles of synthesis and reaction mechanisms (e.g., Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press).
-
Crystallography and Crystal Engineering Literature for principles of molecular packing and intermolecular interactions (e.g., Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific).
An In-depth Technical Guide to the Mechanism of Action of 4-Bromo-3-ethoxybenzenesulfonamide Derivatives
Abstract
The benzenesulfonamide scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. The introduction of specific substituents, such as a bromine atom at the 4-position and an ethoxy group at the 3-position, creates a unique chemical entity with a distinct pharmacological profile. While direct experimental data on 4-bromo-3-ethoxybenzenesulfonamide derivatives are nascent, this technical guide synthesizes the established mechanisms of action of structurally analogous 4-bromobenzenesulfonamide and other benzenesulfonamide derivatives to provide a predictive and in-depth analysis of their likely biological targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of key enzymatic inhibition pathways, detailed experimental protocols for target validation, and a forward-looking perspective on the therapeutic potential of this chemical class.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
Benzenesulfonamides (-SO₂NH-) are a cornerstone of drug discovery, renowned for their ability to act as potent and often selective inhibitors of various enzymes.[1] Their mechanism frequently involves the sulfonamide moiety acting as a zinc-binding group (ZBG), coordinating with the zinc ion present in the active site of metalloenzymes.[2] This interaction is critical for the inhibitory activity of many sulfonamide-based drugs. The aromatic ring provides a scaffold that can be readily functionalized to achieve specific interactions with amino acid residues lining the enzyme's active site, thereby enhancing potency and selectivity.
The specific substitution pattern of a 4-bromo and 3-ethoxy group on the phenyl ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can significantly influence cell permeability, target binding affinity, and metabolic stability, making the 4-bromo-3-ethoxybenzenesulfonamide core a promising starting point for the development of novel therapeutics. Based on extensive research into related analogues, the primary mechanisms of action for this class of compounds are projected to be centered around the inhibition of key enzyme families, including Carbonic Anhydrases, Acetylcholinesterase, α-Glucosidase, and Bromodomain and Extra-Terminal (BET) proteins like BRD4.
Primary Mechanism of Action: Multi-Target Enzyme Inhibition
The following sections delve into the most probable molecular targets for 4-bromo-3-ethoxybenzenesulfonamide derivatives, drawing parallels from well-documented, structurally similar compounds.
Carbonic Anhydrase (CA) Inhibition: A Hallmark of Sulfonamides
One of the most extensively studied activities of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[2][3] CAs are a family of zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] Several CA isoforms are known, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and particularly, cancer.[5]
A major focus in cancer therapy is the inhibition of tumor-associated isoforms, especially CA IX.[2][3] Under the hypoxic conditions prevalent in solid tumors, cancer cells upregulate CA IX expression to manage pH homeostasis.[4] The enzyme's extracellular active site acidifies the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][5]
Benzenesulfonamide derivatives function as potent CA IX inhibitors by coordinating with the catalytic Zn²⁺ ion in the enzyme's active site.[2] This binding event blocks the catalytic activity, leading to an increase in intracellular acidity and a decrease in extracellular acidity, ultimately inducing apoptosis in cancer cells.[2][6] The selectivity of sulfonamides for different CA isoforms is dictated by the "tail" of the molecule—the part extending from the sulfonamide group—which interacts with various amino acid residues within and around the active site.[7]
Caption: Workflow for a colorimetric CA inhibition assay.
This protocol is adapted from commercially available kits and established methodologies.[8][9][10]
-
Reagent Preparation:
-
CA Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Solution: Reconstitute lyophilized human CA enzyme (e.g., CA II or CA IX) in CA Dilution Buffer to a stock concentration. Further dilute to a working concentration (e.g., 5 µL per well) with Assay Buffer immediately before use.[8]
-
Test Compound: Prepare a 10X stock solution of the 4-bromo-3-ethoxybenzenesulfonamide derivative in a suitable solvent (e.g., DMSO). Create a serial dilution series.
-
CA Substrate: Use a suitable ester substrate (e.g., p-nitrophenyl acetate) which releases a chromogenic product (p-nitrophenol) upon cleavage by CA's esterase activity.
-
Inhibitor Control: Use a known CA inhibitor like Acetazolamide as a positive control.[8]
-
-
Assay Procedure (96-well plate format):
-
Controls: Designate wells for "Enzyme Control" (EC - enzyme + solvent), "Solvent Control" (SC - enzyme + solvent, to check for solvent effects), "Inhibitor Control" (IC - enzyme + known inhibitor), "Sample" (S - enzyme + test compound), and "Background Control" (BC - substrate + test compound, no enzyme).
-
Add 80 µL of CA Assay Buffer to Sample and Inhibitor Control wells. Add 90 µL to Enzyme Control wells and 85 µL to Background Control wells.[8]
-
Add 10 µL of the serially diluted test compound to the "S" and "BC" wells.
-
Add 10 µL of the appropriate solvent (e.g., DMSO) to the "EC" and "SC" wells.
-
Add 10 µL of the positive control inhibitor (e.g., Acetazolamide) to the "IC" wells.
-
Add 5 µL of the CA Enzyme working solution to all wells except the "BC" wells. Mix gently.
-
Incubate the plate at room temperature for 10 minutes.[9]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 5 µL of the CA Substrate to all wells. Mix thoroughly.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/Δt) in the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Acetylcholinesterase (AChE) Inhibition: A Target for Neurodegenerative Diseases
Several studies have identified benzenesulfonamide derivatives as effective inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function.[11] AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[12] Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.[13]
Sulfonamide derivatives can inhibit AChE through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[13] Molecular docking studies suggest that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[14] The benzenesulfonamide core can form key interactions, such as hydrogen bonds and hydrophobic interactions, with critical amino acid residues (e.g., Trp, Tyr) within the enzyme's active site gorge, thereby blocking substrate access or catalysis.[15]
Caption: AChE inhibition in the synaptic cleft.
This protocol is based on the widely used Ellman's method.[14][16]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a solution of AChE from a suitable source (e.g., electric eel) in the assay buffer to a final concentration of approximately 400 Units/L.[17]
-
Substrate Solution: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Test Compound: Prepare stock solutions and serial dilutions of the 4-bromo-3-ethoxybenzenesulfonamide derivative in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 45 µL of the AChE solution (or 45 µL of buffer for the "No Enzyme" control).[17]
-
Add 5 µL of the test compound dilution (or solvent for the "No Inhibitor" control).[17]
-
Incubate the plate for 15 minutes at room temperature.
-
Prepare a Reaction Mix containing Assay Buffer, ATCI, and DTNB.[17]
-
Initiate the reaction by adding 150 µL of the Reaction Mix to each well.[17]
-
-
Measurement and Analysis:
-
Measure the absorbance at 412 nm immediately (t=0) and after a set time (e.g., 10 minutes) in a kinetic or endpoint mode.[17]
-
The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the % Inhibition for each inhibitor concentration relative to the "No Inhibitor" control.
-
Determine the IC₅₀ value by plotting % Inhibition against the log of the inhibitor concentration.
-
α-Glucosidase Inhibition: A Strategy for Diabetes Management
Benzenesulfonamide derivatives have also been identified as inhibitors of α-glucosidase.[11][18][19] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[2] Inhibiting α-glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a key therapeutic approach for managing type 2 diabetes mellitus.[2][20]
The inhibition is typically competitive, where the sulfonamide derivative competes with the carbohydrate substrate for binding to the enzyme's active site.[20] The structure-activity relationship (SAR) studies often show that the nature and position of substituents on the aromatic rings are critical for inhibitory activity.[18][19] For instance, electron-donating groups on the benzenesulfonyl part and electron-withdrawing groups on an aniline ring (if present) can enhance potency.[18]
This protocol describes a common method using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[1][2]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.[2]
-
α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the assay buffer to a final concentration of 0.5 U/mL.[2]
-
Substrate Solution: 5 mM pNPG in the assay buffer.[2]
-
Stopping Reagent: 0.1 M Sodium Carbonate (Na₂CO₃).[2]
-
Test Compound: Prepare stock and serial dilutions. Acarbose is commonly used as a positive control.[2]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of the test compound dilution (or positive control/solvent).
-
Add 20 µL of the α-glucosidase solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.[2]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate at 37°C for 20 minutes.[2]
-
Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.[2]
-
-
Measurement and Analysis:
-
Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.[2]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the well with enzyme and solvent but no inhibitor.[2]
-
Determine the IC₅₀ value from the dose-response curve.
-
Bromodomain and Extra-Terminal (BET) Protein Inhibition: An Epigenetic Approach
More recently, sulfonamide derivatives have been developed as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[21][22] BET proteins are "epigenetic readers" that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in regulating the transcription of key oncogenes like c-Myc.[22] BRD4 inhibition has emerged as a promising strategy for treating various cancers, including acute myeloid leukemia (AML).[21]
BRD4 inhibitors act by competitively binding to the acetyl-lysine binding pocket of the bromodomains (BD1 and BD2), displacing BRD4 from chromatin.[22] This displacement prevents the recruitment of the transcriptional machinery, leading to the downregulation of target oncogenes, cell cycle arrest, and apoptosis in cancer cells.[21][22] Phenylisoxazole sulfonamide derivatives have shown robust inhibitory potency toward both BRD4-BD1 and BRD4-BD2.[21]
Caption: BRD4 inhibition disrupts oncogene transcription.
Evaluating the cellular activity of a BRD4 inhibitor often involves measuring the downregulation of a known target gene, such as c-Myc.
-
Cell Culture and Treatment:
-
Culture a sensitive cancer cell line (e.g., MV4-11 leukemia cells) in appropriate media.[21]
-
Seed cells in multi-well plates and allow them to adhere or stabilize.
-
Treat cells with various concentrations of the 4-bromo-3-ethoxybenzenesulfonamide derivative for a specified period (e.g., 24-48 hours). Use a known BRD4 inhibitor (e.g., JQ1) as a positive control.
-
-
Cell Viability Assay (MTS/MTT):
-
Following treatment, assess cell viability using a standard MTS or MTT assay to determine the compound's anti-proliferative IC₅₀.[23] Add the assay reagent, incubate, and measure absorbance according to the manufacturer's protocol.
-
-
Western Blot for c-Myc Downregulation:
-
Treat cells with the test compound at concentrations around its IC₅₀ value.
-
After treatment, lyse the cells and collect the protein lysate.
-
Perform protein quantification (e.g., BCA assay).
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. A reduction in the c-Myc band intensity relative to the loading control indicates BRD4 target engagement.[21]
-
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
Treat cells as described above.
-
For apoptosis, stain cells with Annexin V and a viability dye (e.g., PI or 7-AAD) and analyze by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis induction.[22]
-
For cell cycle analysis, fix cells, stain with a DNA-intercalating dye (e.g., Propidium Iodide), and analyze by flow cytometry. A G0/G1 phase arrest is a characteristic effect of BRD4 inhibition.[22]
-
Quantitative Data Summary (Hypothetical)
As direct data for 4-bromo-3-ethoxybenzenesulfonamide derivatives are not yet widely published, the following table presents hypothetical IC₅₀ values to illustrate how data for a novel compound series (e.g., "BES-1") would be presented. These values are based on potencies observed for related sulfonamide structures against these targets.
| Target Enzyme/Pathway | Lead Compound | IC₅₀ Value | Assay Type |
| Carbonic Anhydrase IX | BES-1 | 15 nM | Colorimetric Enzyme Assay |
| Carbonic Anhydrase II | BES-1 | 250 nM | Colorimetric Enzyme Assay |
| Acetylcholinesterase | BES-1 | 2.5 µM | Ellman's Method |
| α-Glucosidase | BES-1 | 22 µM | Colorimetric Enzyme Assay |
| BRD4-BD1 (Binding) | BES-1 | 80 nM | AlphaScreen Assay[24] |
| MV4-11 Cell Proliferation | BES-1 | 0.20 µM | MTS Viability Assay |
Conclusion and Future Directions
The 4-bromo-3-ethoxybenzenesulfonamide scaffold represents a promising starting point for the development of novel, potent, and selective enzyme inhibitors. Based on the robust evidence from analogous compound series, these derivatives are highly likely to exhibit significant inhibitory activity against carbonic anhydrases (particularly the tumor-associated CA IX), acetylcholinesterase, α-glucosidase, and BET bromodomains. The ethoxy substituent at the 3-position, in conjunction with the 4-bromo group, provides a unique electronic and steric profile that can be exploited to fine-tune target selectivity and pharmacokinetic properties.
Future research should focus on the synthesis and direct biological evaluation of a library of 4-bromo-3-ethoxybenzenesulfonamide derivatives. The experimental protocols detailed in this guide provide a validated framework for screening these compounds against their most probable targets. By systematically exploring the structure-activity relationships, it will be possible to identify lead candidates with potent and selective activity for therapeutic development in oncology, neurodegenerative diseases, and metabolic disorders.
References
-
Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - 4-Ethoxybenzenesulfonamides. Available from: [Link]
-
Scilit. (2021). Synthesis of sulfonamide derivatives as α-glucosidase inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Available from: [Link]
-
National Center for Biotechnology Information. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. Available from: [Link]
-
PubMed. (2024). Synthesis of Novel Soritin Sulfonamide Derivatives as Potential α-Glucosidase Inhibitor and Their Molecular Docking Studies. Available from: [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]
-
Bio-protocol. (2020). 3.5. Alpha-Glucosidase Inhibition Assay. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Available from: [Link]
-
ResearchGate. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Available from: [Link]
-
ResearchGate. (2019). Molecular docking and investigation of 4-(benzylideneamino)- and 4-(benzylamino)-benzenesulfonamide derivatives as potent AChE inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Generation of a Cellular Reporter for Functional BRD4 Inhibition. Available from: [Link]
-
Taylor & Francis Online. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Available from: [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]
-
PubMed. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Available from: [Link]
-
MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]
-
Frontiers. (2023). A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. Available from: [Link]
-
PubMed. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Available from: [Link]
-
BioVision. Acetylcholinesterase Activity Colorimetric Assay Kit. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Available from: [Link]
-
ACS Publications. (2011). Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Available from: [Link]
-
ACS Publications. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Available from: [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]
-
MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available from: [Link]
-
PubMed. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Available from: [Link]
-
BPS Bioscience. BRD4 (BD2) Inhibitor Screening Assay Kit. Available from: [Link]
-
PubMed. (2017). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available from: [Link]
-
MDPI. (2023). BRD4 Inhibition as a Strategy to Prolong the Response to Standard of Care in Estrogen Receptor-Positive Breast Cancer. Available from: [Link]
-
PLOS. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Available from: [Link]
-
National Center for Biotechnology Information. (2009). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. Available from: [Link]
-
PubMed. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Available from: [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 5. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. attogene.com [attogene.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. scilit.com [scilit.com]
- 19. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BRD4 Inhibition as a Strategy to Prolong the Response to Standard of Care in Estrogen Receptor-Positive Breast Cancer [mdpi.com]
- 24. Frontiers | A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy [frontiersin.org]
Synthesis and Process Optimization of 4-Bromo-3-ethoxybenzenesulfonamide: A Technical Whitepaper
Introduction and Pharmacological Relevance
Primary arylsulfonamides are highly privileged pharmacophores in modern drug discovery, forming the structural basis for a vast array of therapeutics, including diuretics, COX-2 inhibitors, and novel P2X3 receptor antagonists[1]. Within this chemical space, 4-Bromo-3-ethoxybenzenesulfonamide serves as an exceptionally versatile intermediate.
The strategic placement of its functional groups offers dual advantages for late-stage functionalization:
-
The Bromine Atom (C4): Acts as an ideal synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), allowing for the rapid expansion of structure-activity relationship (SAR) libraries.
-
The Ethoxy Group (C3): Modulates the molecule's lipophilicity (LogP) and introduces steric constraints that can lock the conformation of the sulfonamide vector, often improving target binding affinity.
This whitepaper outlines a highly scalable, self-validating synthetic workflow for this compound, detailing the mechanistic causality behind reagent selection, regiocontrol, and reaction conditions.
Retrosynthetic Strategy and Regiochemical Causality
The classical and most robust approach to synthesizing primary sulfonamides involves the activation of an arene via chlorosulfonation, followed by nucleophilic acyl substitution with an ammonia source[2].
Fig 1. Three-step synthetic workflow for 4-Bromo-3-ethoxybenzenesulfonamide.
The Causality of Regioselectivity
A critical aspect of this synthesis is predicting and controlling the site of electrophilic aromatic substitution (EAS) during chlorosulfonation. The starting material, 1-bromo-2-ethoxybenzene , features two substituents with competing directing effects:
-
The Ethoxy Group (-OCH₂CH₃): Strongly activating via resonance (+M effect) and directs electrophiles to the ortho and para positions.
-
The Bromine Atom (-Br): Deactivating via inductive withdrawal (-I effect) but weakly ortho/para directing due to lone-pair resonance.
Because the ethoxy group is the dominant activating group, it dictates the regiochemistry. Attack at the ortho position (C3 relative to the parent ring) is severely restricted by the steric bulk of the adjacent bromine atom at C1. Therefore, the electrophile is directed almost exclusively to the para position (C5). Upon installation of the sulfonyl group, IUPAC nomenclature prioritizes the sulfonic derivative, renumbering the ring to yield 4-bromo-3-ethoxybenzenesulfonyl chloride .
Fig 2. Regioselective electrophilic aromatic substitution directed by the ethoxy group.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and expected physical state changes are included to ensure experimental trustworthiness.
Step 1: Williamson Ether Synthesis of 1-Bromo-2-ethoxybenzene
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromophenol (1.0 equiv, 100 mmol) and anhydrous DMF (150 mL).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.
-
Alkylation: Dropwise, add ethyl bromide (1.2 equiv).
-
Heating: Heat the reaction mixture to 60 °C for 4 hours. Validation: TLC (Hexanes:EtOAc 9:1) should show complete consumption of the phenolic starting material (loss of UV-active spot with low Rf).
-
Workup: Cool to room temperature, quench with distilled water (300 mL), and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol), followed by brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to afford a pale yellow oil.
Step 2: Chlorosulfonation to 4-Bromo-3-ethoxybenzenesulfonyl chloride
Mechanistic Note: This step requires at least 3.0 equivalents of chlorosulfonic acid (ClSO₃H). The first equivalent forms the intermediate sulfonic acid. The subsequent equivalents act as the chlorinating agent, converting the sulfonic acid to the sulfonyl chloride while generating H₂SO₄ and HCl gas[1].
-
Setup: Dissolve 1-bromo-2-ethoxybenzene (1.0 equiv, 80 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL multi-neck flask. Vent the setup through a base trap to capture evolving HCl gas.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add ClSO₃H (3.5 equiv) dropwise over 30 minutes via an addition funnel to control the exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice (200 g) with vigorous stirring. Critical Step: The temperature must remain below 5 °C to prevent hydrolysis of the newly formed sulfonyl chloride. Extract immediately with cold DCM, wash with cold brine, dry over Na₂SO₄, and concentrate in vacuo to yield a white to off-white solid. Use immediately in the next step.
Step 3: Amidation to 4-Bromo-3-ethoxybenzenesulfonamide
Mechanistic Note: Sulfonyl chlorides are highly moisture-sensitive. By maintaining a low temperature (0 °C) and using concentrated aqueous ammonia in a miscible solvent (THF), the rate of ammonolysis outcompetes hydrolysis, ensuring a high yield of the primary sulfonamide[2].
-
Setup: Dissolve the crude 4-bromo-3-ethoxybenzenesulfonyl chloride (1.0 equiv, ~70 mmol) in anhydrous THF (80 mL) and cool to 0 °C.
-
Amidation: Slowly add concentrated aqueous ammonium hydroxide (28% NH₄OH, 10.0 equiv) dropwise. A white precipitate (ammonium chloride) will begin to form immediately.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Workup & Crystallization: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and acidify to pH 3 using 1M HCl to ensure the sulfonamide is fully protonated and insoluble. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol/water to afford the pure 4-bromo-3-ethoxybenzenesulfonamide as a crystalline white solid.
Quantitative Data & Yield Analysis
The table below summarizes the optimized stoichiometric parameters and isolated yields across the three-step workflow, establishing a baseline for process scale-up.
| Reaction Step | Reagents / Solvents | Temp (°C) | Time (h) | IPC Method | Isolated Yield (%) |
| 1. Alkylation | 2-Bromophenol, EtBr, K₂CO₃, DMF | 60 | 4.0 | TLC (9:1 Hex:EtOAc) | 92 - 95% |
| 2. Chlorosulfonation | 1-Bromo-2-ethoxybenzene, ClSO₃H (3.5 eq), DCM | 0 to 25 | 12.0 | TLC (8:2 Hex:EtOAc) | 78 - 82% |
| 3. Amidation | Sulfonyl chloride, 28% NH₄OH (10 eq), THF | 0 to 25 | 3.0 | LC-MS / TLC | 85 - 89% |
| Overall Process | - | - | - | - | ~ 65% |
Alternative Modern Pathways (Green Chemistry)
While direct chlorosulfonation is highly effective, the use of harsh, corrosive chlorosulfonic acid can be a limitation for substrates with sensitive functional groups. Recent advancements in synthetic methodology have introduced Sandmeyer-type chlorosulfonylation approaches.
Researchers can synthesize the corresponding aniline (4-bromo-3-ethoxyaniline) and react it with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))—a bench-stable, solid SO₂ surrogate. In the presence of a copper catalyst and HCl, the in situ generated diazonium salt is converted directly into the sulfonyl chloride under exceptionally mild conditions, bypassing the need for strongly acidic or oxidative environments[3].
Sources
Navigating the Unknown: A Technical Guide to the Safety and Preliminary Toxicity of 4-Bromo-3-ethoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-ethoxybenzenesulfonamide is a sulfonamide-containing aromatic compound, a class of molecules of significant interest in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its safety profile is a prerequisite for its handling and progression through research and development pipelines. This guide provides a comprehensive framework for assessing the safety and preliminary toxicity of 4-Bromo-3-ethoxybenzenesulfonamide.
Due to the absence of a published Safety Data Sheet (SDS) for this specific molecule, this document adopts a two-pronged approach. Initially, it presents a preliminary safety assessment by extrapolating data from structurally analogous compounds. Subsequently, it furnishes a detailed roadmap of standard toxicological assays, grounded in international guidelines, to enable researchers to generate a definitive and robust safety profile. This guide is designed not merely as a static data repository, but as a methodological framework for ensuring laboratory safety and regulatory compliance.
Part 1: A Pro-forma Safety Data Sheet (SDS) for 4-Bromo-3-ethoxybenzenesulfonamide
The following 16-section SDS has been constructed based on data from structurally related benzenesulfonamides. It should be used for preliminary guidance and risk assessment only. Definitive classification requires empirical testing as outlined in Part 2.
SECTION 1: IDENTIFICATION
-
Product Name: 4-Bromo-3-ethoxybenzenesulfonamide
-
Synonyms: Not available
-
Recommended Use: For laboratory research and development use only.
-
Restrictions on Use: Not for therapeutic or veterinary use.[1]
-
Supplier Details: (To be completed by the user)
-
Emergency Telephone Number: (To be completed by the user)
SECTION 2: HAZARD(S) IDENTIFICATION
This classification is provisional and based on analogous compounds.
-
GHS Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][3]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[2]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][4]
-
Skin Sensitisation (Category 1), H317: May cause an allergic skin reaction.[2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[2][3]
-
-
GHS Label Elements:
-
Pictogram:
-
Hazard Statements:
-
Precautionary Statements (Prevention):
-
Precautionary Statements (Response):
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
-
-
Hazards Not Otherwise Classified (HNOC): None identified based on available data.
SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS
-
Substance: 4-Bromo-3-ethoxybenzenesulfonamide
-
Molecular Formula: C₈H₁₀BrNO₃S
-
CAS Number: Not assigned
SECTION 4: FIRST-AID MEASURES
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4][5]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]
SECTION 5: FIRE-FIGHTING MEASURES
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical powder, or foam.[6]
-
Specific Hazards Arising from the Chemical: Combustion may produce hazardous gases including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[5][7] Vapors may be heavier than air and can spread along floors.[4] In finely distributed form, there is a potential for dust explosion.[2]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
SECTION 6: ACCIDENTAL RELEASE MEASURES
-
Personal Precautions: Avoid dust formation. Do not breathe dust, vapors, or mist. Ensure adequate ventilation. Wear personal protective equipment as specified in Section 8.[2][7]
-
Environmental Precautions: Prevent entry into drains, surface water, or groundwater systems.[2][4]
-
Methods for Cleaning Up: Sweep up or vacuum the spilled material and place it in a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly.
SECTION 7: HANDLING AND STORAGE
-
Precautions for Safe Handling: Handle in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[6] Wash hands thoroughly after handling.[2]
-
Conditions for Safe Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]
SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION
-
Exposure Limits: No occupational exposure limits have been established.
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[7] Ensure eyewash stations and safety showers are close to the workstation.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]
-
SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES
-
Appearance: Solid (form to be determined)
-
Odor: Not available
-
Melting Point: 55-58 °C (for the related 4-bromo-3-ethoxy-N-methylbenzenesulfonamide)[2]
-
Solubility: Expected to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO.[8]
-
Other properties not determined.
SECTION 10: STABILITY AND REACTIVITY
-
Reactivity: Forms explosive mixtures with air on intense heating.[2]
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Conditions to Avoid: Excess heat, dust formation, and incompatible materials.[5]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, hydrogen bromide.[5]
SECTION 11: TOXICOLOGICAL INFORMATION
-
Acute Toxicity:
-
Skin Corrosion/Irritation: Causes skin irritation (predicted).[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (predicted).[2][4]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction (predicted).[2]
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No components are listed by IARC, NTP, or OSHA as carcinogens.[2] Toxicological data are not available.[6]
-
Reproductive Toxicity: No data available.[7]
-
STOT-Single Exposure: May cause respiratory irritation (predicted).[2]
-
STOT-Repeated Exposure: No data available.[7]
-
Aspiration Hazard: No data available.
-
General Statement: The toxicological properties of this substance have not been fully investigated.[7] The substance should be handled with caution as if it were not yet fully tested.[6]
SECTIONS 12-16
Information for Ecological Information, Disposal Considerations, Transport Information, Regulatory Information, and Other Information is not available and would be generated following empirical testing.
Part 2: A Framework for Definitive Toxicity Testing
For any novel compound entering a research or drug development pipeline, a structured, tiered approach to toxicity testing is essential. This framework, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) and ICH (International Council for Harmonisation) guidelines, provides the methodology to move from preliminary assessment to definitive classification.[9][10]
Tier 1: In Vitro Assessment
In vitro testing is a cost-effective, high-throughput, and ethical first step to screen for potential toxicity, reducing the reliance on animal testing.[1][11][12]
Objective: To determine the concentration at which the compound causes cell death, providing a baseline measure of its intrinsic toxicity.[13]
Recommended Protocol: MTT Assay The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Step-by-Step Methodology:
-
Cell Line Selection: Choose a relevant human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 4-Bromo-3-ethoxybenzenesulfonamide in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations for testing.
-
Treatment: Expose the cells to the various concentrations of the compound for a set period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Objective: To assess the compound's potential to cause genetic mutations, a key indicator of carcinogenic potential.
Recommended Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471) The Ames test uses strains of Salmonella typhimurium that are unable to synthesize histidine. It measures the ability of a test compound to cause mutations that restore the bacteria's ability to produce histidine and grow on a histidine-free medium.[4][5][14][15]
Step-by-Step Methodology:
-
Strain Selection: Use multiple strains (e.g., TA98, TA100) to detect different types of mutations (frameshift and base-pair substitutions).[14]
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after being metabolized.[4][14]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Tier 2: In Vivo Acute Toxicity Assessment (as per regulatory requirements)
If in vitro results or intended use warrant further investigation, targeted in vivo studies are performed following a weight-of-the-evidence approach to minimize animal use.[7][16]
Objective: To determine the acute oral toxicity of the substance and classify it according to the Globally Harmonised System (GHS).[17][18][19]
Step-by-Step Methodology:
-
Animal Model: Typically uses female rats.
-
Procedure: This is a stepwise procedure using 3 animals per step.[17]
-
Dosing: Start with a dose from a fixed set (e.g., 300 mg/kg). Administer the compound via oral gavage.[8]
-
Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.[8]
-
Decision Logic: The outcome of the first step (number of mortalities) determines the next step:
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the dose is increased.
-
-
Classification: The results allow for classification into one of the GHS acute toxicity categories.[18]
Objective: To assess the potential of the compound to cause skin and eye irritation or corrosion.
Recommended Approach: Sequential Testing Strategy The guidelines strongly advocate for a tiered approach, starting with an evaluation of existing data and in vitro tests before considering any in vivo studies.[7][16]
Step-by-Step Methodology (In Vivo - OECD 404/405):
-
Animal Model: Albino rabbit.[20]
-
Initial Test: Apply the substance to a small patch of skin (OECD 404) or into the conjunctival sac of one eye (OECD 405) of a single animal.[20][21][22]
-
Observation: Observe for signs of erythema/edema (skin) or corneal opacity, iritis, and conjunctivitis (eye) at specified intervals (e.g., 1, 24, 48, 72 hours).[23]
-
Confirmatory Test: If clear corrosive or severe irritant effects are not seen, the test is confirmed on one or two additional animals.[22][24] If severe effects are observed in the first animal, no further testing is performed.[24]
-
Scoring & Classification: The severity and reversibility of the lesions are scored to determine the final GHS classification.[22]
Visualizing the Safety Assessment Workflow
A structured workflow ensures all necessary data is gathered logically, from initial screening to final classification.
Caption: A tiered workflow for the comprehensive safety assessment of a new chemical entity.
Data Interpretation and GHS Classification
The empirical data generated from the described assays directly inform the GHS classification.
| Test | Endpoint | Example Result | Resulting GHS Classification |
| Acute Oral Toxicity (OECD 423) | LD₅₀ Estimate | 300 < LD₅₀ ≤ 2000 mg/kg | Category 4: Harmful if swallowed (H302) |
| Dermal Irritation (OECD 404) | Erythema/Edema Score | Mean score ≥ 2.3 < 4.0 | Category 2: Causes skin irritation (H315) |
| Eye Irritation (OECD 405) | Corneal/Iridial Lesions | Effects fully reversible within 21 days | Category 2A: Causes serious eye irritation (H319) |
| Ames Test (OECD 471) | Revertant Colonies | Positive, dose-related increase | May lead to classification as a mutagen (Category 1 or 2) |
| Cytotoxicity (MTT Assay) | IC₅₀ Value | Provides quantitative toxicity data | Informs dose selection for further studies |
Conclusion
While the complete toxicological profile of 4-Bromo-3-ethoxybenzenesulfonamide remains to be elucidated, this guide provides a robust starting point for its safe handling and a clear, scientifically-grounded pathway for its comprehensive toxicological evaluation. By leveraging data from analogous structures for a preliminary assessment and adhering to established international testing guidelines, researchers can operate with a high degree of safety while systematically generating the data required for a definitive risk profile. This methodical approach is fundamental to responsible chemical innovation and is an indispensable component of the journey from laboratory discovery to potential application.
References
-
Globally Harmonised System of Classification and Labelling of Chemicals (GHS). (2015). Singapore. [Link]
-
Van den Berg, J., De-Vito, M. J., & Birnbaum, L. S. (2012). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Toxicology in Vitro, 26(6), 935-942. [Link]
-
Gupta, A., & Kumar, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. [Link]
-
OECD. (2002). OECD Guideline for the Testing of Chemicals 405: Acute Eye Irritation/Corrosion. [Link]
-
Çetin, Y. (2022). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. [Link]
-
OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. [Link]
-
IIVS. (n.d.). OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. [Link]
-
National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). [Link]
-
National Toxicology Program. (2001). OECD Test Guideline 423. [Link]
-
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. [Link]
-
OECD. (2015). OECD/OCDE 404. [Link]
-
International Journal of Research in Ayurveda and Pharmacy. (n.d.). oecd guidelines for acute oral toxicity studies: an overview. [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]
-
Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link]
-
nano-test.de. (2026). Skin irritation and corrosion toxicity tests: OECD Guideline 439. [Link]
-
European Medicines Agency (EMA). (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]
-
Nucro-Technics. (2024). OECD 405: Acute Eye Irritation/Corrosion. [Link]
-
OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current chemical genomics, 3, 33–41. [Link]
-
Singapore Management University (SMU). (n.d.). Test No. 405: Acute Eye Irritation/Corrosion. [Link]
-
OECD. (2017). Guidance Document on an Integrated Approach on Testing and Assessment (IATA) for Skin Corrosion and Irritation. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Skin (dermal) irritation. [Link]
-
Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
FDA. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
Regulations.gov. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
University of California, Davis. (n.d.). The Ames Test. [Link]
-
PubMed. (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability. Notice. [Link]
-
PubMed. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. tal.sg [tal.sg]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 12. kosheeka.com [kosheeka.com]
- 13. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microbial Mutagenicity Assay: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utu.fi [utu.fi]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijrap.net [ijrap.net]
- 20. oecd.org [oecd.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. nucro-technics.com [nucro-technics.com]
- 23. search.library.smu.edu.sg [search.library.smu.edu.sg]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Applications of 4-Bromo-3-ethoxybenzenesulfonamide in Drug Discovery: A Technical Guide for Researchers
Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone of modern drug discovery, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This versatile scaffold is characterized by a sulfonyl group directly attached to a benzene ring, offering a unique combination of electronic and steric properties. Its derivatives have led to the development of drugs spanning various therapeutic areas, including diuretics, antiepileptics, and anti-glaucoma agents.[1][2] The primary mechanism for many of these activities lies in the ability of the sulfonamide group to act as a zinc-binding group, effectively inhibiting metalloenzymes.[3]
This technical guide focuses on the applications of a specific, yet representative, member of this class: 4-Bromo-3-ethoxybenzenesulfonamide. While this particular molecule may not be extensively documented as a final drug product, its structural features—a halogen atom and an alkoxy group on the phenyl ring—make it an excellent model for exploring the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted benzenesulfonamides. We will delve into its primary application as a carbonic anhydrase inhibitor, and also explore its potential in the development of anticancer and antibacterial agents.
Carbonic Anhydrase Inhibition: A Primary Application
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This seemingly simple reaction is crucial for a multitude of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[5] There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles. Dysregulation of CA activity is implicated in various pathologies, making them attractive drug targets.[6][7]
The sulfonamide group of benzenesulfonamide derivatives is a classic zinc-binding pharmacophore that anchors these molecules into the active site of carbonic anhydrases, leading to potent inhibition.[3]
Mechanism of Action
The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking a carbon dioxide molecule. The resulting bicarbonate is then displaced by a water molecule, regenerating the zinc-bound hydroxide for the next catalytic cycle.
Benzenesulfonamides inhibit this process by coordinating to the zinc ion in the active site, displacing the catalytic water molecule. This binding is stabilized by a network of hydrogen bonds between the sulfonamide and active site residues, effectively blocking the entry of carbon dioxide and shutting down the enzyme's activity.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of the carbonic anhydrase catalytic cycle.
Structure-Activity Relationship (SAR) and the Role of Substitution
The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives can be finely tuned by modifying the substitution pattern on the benzene ring.[8] These "tail" modifications do not directly interact with the zinc ion but engage with different regions of the active site, influencing the overall binding affinity.[9]
-
4-Bromo Substitution: The presence of a bromine atom at the 4-position can enhance binding through halogen bonding and hydrophobic interactions within the active site. It can also improve the pharmacokinetic properties of the molecule.
-
3-Ethoxy Substitution: The ethoxy group at the 3-position can explore a more hydrophilic region of the active site, potentially forming hydrogen bonds with nearby amino acid residues or water molecules. The size and conformation of this alkoxy group can be critical for isoform selectivity.[10]
By systematically modifying these substituents, researchers can develop inhibitors with high affinity for a target CA isoform while minimizing off-target effects on other isoforms.[8]
Emerging Applications in Oncology and Infectious Diseases
Beyond their established role as CA inhibitors, benzenesulfonamide derivatives are being explored for other therapeutic applications.
Anticancer Activity
Tumor cells often overexpress certain carbonic anhydrase isoforms, particularly CA IX and CA XII, which are involved in maintaining the acidic tumor microenvironment and promoting cell proliferation and metastasis.[11][12] Selective inhibitors of these tumor-associated CAs are therefore being investigated as novel anticancer agents.[13] Derivatives of benzenesulfonamide have shown promising results in preclinical studies, demonstrating the ability to inhibit tumor growth and enhance the efficacy of conventional chemotherapies.[14][15]
Antibacterial Activity
The sulfonamide scaffold is historically significant in the development of antibacterial drugs. These "sulfa drugs" act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[16] While the emergence of antibiotic resistance has limited their use, there is renewed interest in developing novel benzenesulfonamide derivatives with potent antibacterial activity against resistant strains.[17][18] The incorporation of different heterocyclic moieties onto the benzenesulfonamide core has yielded compounds with significant antimicrobial effects.[19]
Protocols for Synthesis and Biological Evaluation
Protocol 1: Synthesis of 4-Bromo-3-ethoxybenzenesulfonamide
This protocol outlines a general and robust two-step synthesis starting from commercially available 2-ethoxyanisole.
Step 1: Chlorosulfonation of 2-Ethoxyanisole
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Add 2-ethoxyanisole (1 equivalent) to the flask and cool to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. The reaction is highly exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3-ethoxybenzenesulfonyl chloride. This intermediate can often be used in the next step without further purification.
Step 2: Amination of 4-Bromo-3-ethoxybenzenesulfonyl Chloride
-
Dissolve the crude 4-bromo-3-ethoxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add an excess of aqueous ammonia (e.g., 28% solution, 5-10 equivalents) or a solution of the desired amine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with dilute acid (if a primary or secondary amine was used), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude 4-Bromo-3-ethoxybenzenesulfonamide by recrystallization or column chromatography.
Workflow: Synthesis of 4-Bromo-3-ethoxybenzenesulfonamide
Caption: Synthetic route to 4-Bromo-3-ethoxybenzenesulfonamide.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited by benzenesulfonamide derivatives.[20][21][22]
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Test compound (4-Bromo-3-ethoxybenzenesulfonamide) dissolved in DMSO
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Dilute the CA enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of NPA in a minimal amount of organic solvent (e.g., acetonitrile) and then dilute with the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer and substrate.
-
Enzyme Control: Assay buffer, CA enzyme, and substrate.
-
Test Compound: Assay buffer, CA enzyme, test compound at various concentrations, and substrate.
-
Positive Control: Assay buffer, CA enzyme, positive control inhibitor, and substrate.
-
-
Pre-incubate the enzyme with the test compound or positive control for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
-
Initiate the Reaction:
-
Add the NPA substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 10-30 minutes) at a constant temperature. The product, 4-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time graph) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Data Presentation
| Compound | Target Isoform | IC50 (nM) |
| Acetazolamide | hCA II | ~20 |
| 4-Bromo-3-ethoxybenzenesulfonamide | hCA II | To be determined |
| Compound X | hCA IX | To be determined |
Conclusion and Future Directions
4-Bromo-3-ethoxybenzenesulfonamide serves as a valuable scaffold in drug discovery, primarily through its potent inhibition of carbonic anhydrases. The principles of its synthesis and biological evaluation are applicable to a wide range of substituted benzenesulfonamides, allowing for the systematic exploration of structure-activity relationships to develop isoform-selective inhibitors. The emerging applications of this compound class in oncology and infectious diseases further highlight the therapeutic potential of the benzenesulfonamide motif. Future research will likely focus on the development of highly selective inhibitors for specific CA isoforms implicated in disease, as well as the exploration of novel biological targets for this versatile and privileged chemical scaffold.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
- Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC.
- Shakya, S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
- Ghorab, M. M., et al. (2017). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. PMC.
- Angeli, A., et al. (2021). Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Publishing.
- Bandyopadhyay, A., et al. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)
- Akhtar, N., et al. (2013). Therapeutic potential of carbonic anhydrase inhibitors.
- Zulfiqar, N., et al. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications.
- Wikipedia. (n.d.). Carbonic anhydrase inhibitor.
- Shivarama, S., & Taranalli, A. (2023). Carbonic Anhydrase Inhibitors. NCBI Bookshelf.
- Semantic Scholar. (n.d.). Carbonic Anhydrases and their Physiological Roles.
- Pansare, D. N., & Shelke, R. N. (2025).
- Al-Ghorbani, M., et al. (2023). Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction. AIP Publishing.
- Romagnoli, R., et al. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. PubMed.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Patsnap Synapse. (2024). What are CAs inhibitors and how do they work?.
- Wikipedia. (n.d.). Carbonic anhydrase.
- Demir Yazıcı, T., et al. (2022). Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. DergiPark.
- El-Gohary, N. S. M., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- Pansare, D. N., & Shelke, R. N. (2025).
- Romagnoli, R., et al. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. Taylor & Francis.
- Supuran, C. T. (2013). Structure, function and applications of carbonic anhydrase isozymes. PubMed.
- Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed.
- El-Gohary, N. S. M., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- Pansare, D. N., & Shelke, R. N. (2019).
- Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- ResearchGate. (n.d.).
- Angeli, A., et al. (2025). Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Publishing.
- ResearchGate. (2019). (PDF) Carbonic Anhydrases and their Physiological Roles.
- D'Ascenzio, M., et al. (2021). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PMC.
- Nocentini, A., et al. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry.
- Academia.edu. (n.d.). Carbonic Anhydrases and their Physiological Roles.
- Nocentini, A., et al. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. FLORE.
- Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Taylor & Francis. (2025). Structural insights into Arylidenehydrazinyl Benzenesulfonamides as potent mycobacterial carbonic anhydrase inhibitors.
- ResearchGate. (n.d.). General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions.
- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- Sharma, A., et al. (2018).
- ResearchGate. (2023).
- Protocols.io. (2019). Carbonic Anhydrase Activity Assay.
- CymitQuimica. (n.d.). CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide.
Sources
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure, function and applications of carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. dovepress.com [dovepress.com]
- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 14. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Synthesis of Novel Pharmaceutical Intermediates Using 4-Bromo-3-ethoxybenzenesulfonamide
Strategic Rationale in Medicinal Chemistry
The design of highly selective, target-specific therapeutics frequently relies on the late-stage functionalization of versatile chemical building blocks. 4-Bromo-3-ethoxybenzenesulfonamide has emerged as a privileged intermediate in modern drug discovery, particularly in the development of metalloenzyme inhibitors and antimicrobial agents[1].
The strategic value of this molecule lies in its trifunctional nature, where each moiety serves a distinct chemical or biological purpose:
-
The Primary Sulfonamide (-SO₂NH₂): Acts as a highly effective zinc-binding pharmacophore. It is the critical anchor for inhibiting metalloenzymes such as Carbonic Anhydrases (CAs)[2].
-
The 3-Ethoxy Group (-OCH₂CH₃): Serves a dual role. Chemically, it is an electron-donating group that modulates the electron density of the aromatic ring. Pharmacodynamically, it provides a localized hydrophobic interaction point that influences the conformational orientation of the molecule within an enzyme's active site[3].
-
The 4-Bromo Group (-Br): Functions as a robust electrophilic handle. Positioned ortho to the ethoxy group, it allows for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to append diverse structural "tails," enabling the fine-tuning of isoform selectivity[4].
Synthetic Diversification Workflow
To leverage this intermediate, researchers employ a "tail approach," where the core benzenesulfonamide scaffold is maintained while the bromo position is diversified. This logic allows for the rapid generation of structure-activity relationship (SAR) libraries.
Caption: Synthetic diversification of 4-Bromo-3-ethoxybenzenesulfonamide via cross-coupling.
Self-Validating Experimental Protocols
The following protocols detail the C-C and C-N bond formation methodologies. They are designed with built-in causality—explaining why specific reagents are chosen—and self-validating checkpoints to ensure experimental integrity.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Synthesize biaryl sulfonamide derivatives by coupling 4-Bromo-3-ethoxybenzenesulfonamide with diverse arylboronic acids.
Materials:
-
4-Bromo-3-ethoxybenzenesulfonamide (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3-ethoxybenzenesulfonamide, arylboronic acid, and K₂CO₃.
-
Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by sparging with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive flow of argon. Seal the flask.
-
Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Causality & Self-Validation System:
-
Catalyst Choice: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step. This is critical when coupling sterically hindered substrates, such as an aryl bromide with an ortho-ethoxy group.
-
Visual Validation: During the reaction, the initial orange/red Pd(II) suspension will darken to a deep black solution, indicating the successful reduction to the active Pd(0) catalytic species.
-
Analytical Validation: Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z ~280/282 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Complete conversion is self-validated when this doublet is entirely replaced by a single mass peak corresponding to the biaryl product.
Copper-Iron Catalyzed C-N Cross-Coupling
Objective: Synthesize amino-aryl sulfonamides. Traditional Palladium-catalyzed Buchwald-Hartwig aminations often fail here because the highly acidic primary sulfonamide protons (-SO₂NH₂) poison the Pd catalyst or lead to unwanted N-arylation of the sulfonamide itself. A dual Cu/Fe catalytic system selectively activates the C-Br bond while tolerating the primary sulfonamide[4].
Materials:
-
4-Bromo-3-ethoxybenzenesulfonamide (1.0 equiv, 1.0 mmol)
-
Aliphatic or Aromatic Amine (1.5 equiv, 1.5 mmol)
-
CuI (0.1 equiv, 10 mol%)
-
Fe(acac)₃ (0.1 equiv, 10 mol%)
-
Cs₂CO₃ (2.0 equiv, 2.0 mmol)
-
Solvent: Anhydrous DMF (5 mL)
Step-by-Step Procedure:
-
Assembly: Charge a sealed tube with 4-Bromo-3-ethoxybenzenesulfonamide, CuI, Fe(acac)₃, and Cs₂CO₃.
-
Atmosphere Exchange: Evacuate and backfill the tube with argon three times.
-
Addition: Add anhydrous DMF and the amine via syringe.
-
Reaction: Heat the mixture to 110 °C for 18 hours.
-
Workup: Cool the mixture, dilute with water (15 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry, concentrate, and purify via column chromatography.
Causality & Self-Validation System:
-
Catalyst Choice: The Cu/Fe dual system provides an economically attractive and highly chemoselective route for C-N coupling, entirely bypassing the need for complex, expensive phosphine ligands while preventing sulfonamide di-arylation[4].
-
Visual Validation: The reaction mixture will transition from a pale green/blue suspension to a dark brown solution as the active Cu-Fe multimetallic species forms.
-
Analytical Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material (R_f ~0.2) will be consumed, yielding a less polar secondary amine product (R_f ~0.4–0.5). A ninhydrin stain will validate the presence of the newly formed secondary amine (yielding a distinct colored spot).
Quantitative Optimization Data
To further validate the mechanistic choices in Protocol 3.1, the following table summarizes the optimization parameters for the Suzuki-Miyaura coupling of 4-Bromo-3-ethoxybenzenesulfonamide.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 90 | 35 | Poor conversion; monodentate ligand fails to overcome ortho-sterics. |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 62 | Moderate yield; bulky ligand causes premature debromination. |
| 3 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 94 | Optimal; biphasic system accelerates transmetalation; large bite angle favors reductive elimination. |
| 4 | Pd(dppf)Cl₂ | dppf | Et₃N | DMF | 90 | 41 | Homogeneous organic base is insufficient for robust boronic acid activation. |
Biological Application: Target Engagement
Once synthesized, the novel benzenesulfonamide derivatives are typically evaluated as Carbonic Anhydrase Inhibitors (CAIs). The benzenesulfonamide scaffold is a well-validated pharmacophore for potent CAIs[2]. The biological efficacy of these molecules is directly tied to their structural components.
The primary sulfonamide coordinates directly to the catalytic Zinc(II) ion in the enzyme's active site, displacing the zinc-bound water molecule and halting the hydration of CO₂. Simultaneously, the 3-ethoxy group and the newly appended cross-coupled "tail" interact with the hydrophobic and hydrophilic residues lining the active site cavity, dictating whether the drug targets cytosolic (hCA I, II) or tumor-associated (hCA IX, XII) isoforms[3].
Caption: Pharmacodynamic mechanism of benzenesulfonamides targeting Carbonic Anhydrase.
Conclusion
4-Bromo-3-ethoxybenzenesulfonamide is a highly versatile intermediate that bridges the gap between synthetic organic chemistry and targeted drug design. By employing robust, self-validating cross-coupling protocols, researchers can efficiently elaborate the bromo position to generate diverse libraries of sulfonamide derivatives. Understanding the mechanistic causality behind both the chemical synthesis and the biological target engagement is paramount for the successful development of next-generation therapeutics.
References
-
Title: Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity Source: ACS Publications (Chemical Reviews) URL: [Link]
-
Title: Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides Source: ACS Publications URL: [Link]
-
Title: Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: ResearchGate URL: [Link]
Sources
Step-by-Step Preparation of 4-Bromo-3-ethoxybenzenesulfonamide Analogs: Application Note & Protocols
Executive Summary & Scientific Rationale
The 4-bromo-3-ethoxybenzenesulfonamide scaffold is a highly versatile building block in medicinal chemistry, frequently utilized to synthesize kinase inhibitors, carbonic anhydrase modulators, and complex biaryl systems. Analogs such as N-benzyl-4-bromo-3-ethoxybenzenesulfonamide[1] and 4-bromo-3-ethoxy-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide[2] demonstrate the utility of this core.
From a synthetic perspective, the bromo group provides an essential handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), while the ethoxy group modulates lipophilicity and steric hindrance. However, synthesizing this specific regiochemical arrangement requires careful strategic planning. Direct chlorosulfonation of 1-bromo-2-ethoxybenzene is fundamentally flawed: the strongly activating ethoxy group dictates electrophilic aromatic substitution primarily to its para position, yielding the undesired 3-bromo-4-ethoxybenzenesulfonyl chloride.
To achieve absolute regiocontrol, this application note details a self-validating 4-step sequence utilizing a Meerwein chlorosulfonation strategy[3]. Furthermore, careful control of intermediates like sulfonyl chlorides is critical, as they are often flagged as potential genotoxic impurities (PGIs) in pharmaceutical development requiring stringent analytical tracking[4].
Retrosynthetic Strategy & Pathway Design
To bypass the regiochemical limitations of direct electrophilic aromatic substitution, we establish the substitution pattern early using commercially available 2-bromo-5-nitrophenol .
-
O-Alkylation: The phenol is alkylated to lock the ethoxy group in place.
-
Chemoselective Reduction: The nitro group is reduced to an aniline without disturbing the aryl bromide.
-
Meerwein Chlorosulfonation: The aniline is diazotized and converted to a sulfonyl chloride via a radical-mediated insertion of SO2 [3]. This guarantees the sulfonyl group is installed exactly where the nitro group originally resided.
-
Amination: The sulfonyl chloride is reacted with various amines to yield the target analogs[5].
Figure 1: Regioselective 4-step synthetic workflow for 4-bromo-3-ethoxybenzenesulfonamides.
Step-by-Step Experimental Protocols
Step 1: O-Alkylation (Etherification)
-
Causality & Expertise: Alkylation of the phenol locks the oxygen in an ether linkage, preventing oxidative side reactions during subsequent diazotization. Ethyl iodide is preferred over ethyl bromide here for faster kinetics at milder temperatures (60 °C), minimizing degradation of the nitroaromatic system.
-
Protocol:
-
Dissolve 2-bromo-5-nitrophenol (1.0 eq, 50 mmol) in anhydrous DMF (100 mL).
-
Add anhydrous potassium carbonate ( K2CO3 , 2.0 eq) and stir for 15 minutes at room temperature.
-
Add ethyl iodide (1.5 eq) dropwise. Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool to room temperature, quench with ice water (300 mL), and extract with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo to yield 1-bromo-2-ethoxy-4-nitrobenzene .
-
Step 2: Chemoselective Nitro Reduction
-
Causality & Expertise: Standard catalytic hydrogenation ( H2 with Pd/C) is strictly avoided here. Palladium readily inserts into the aryl-bromide bond, leading to unwanted hydrodehalogenation. Instead, a Béchamp-type reduction using Iron powder and NH4Cl provides absolute chemoselectivity for the nitro group while preserving the critical aryl bromide handle.
-
Protocol:
-
Suspend 1-bromo-2-ethoxy-4-nitrobenzene (1.0 eq, 40 mmol) in a mixture of Ethanol (120 mL) and Water (30 mL).
-
Add Iron powder (5.0 eq) and Ammonium chloride ( NH4Cl , 5.0 eq).
-
Reflux the mixture at 80 °C for 3 hours under vigorous stirring.
-
Filter the hot mixture through a pad of Celite to remove iron sludge, washing the pad with hot ethanol.
-
Concentrate the filtrate, dilute with water, and extract with DCM. Dry and evaporate to afford 4-bromo-3-ethoxyaniline .
-
Step 3: Meerwein Chlorosulfonation
-
Causality & Expertise: This is the regiochemical linchpin of the synthesis. By forming a diazonium salt and reacting it with SO2 in the presence of a copper catalyst, the sulfonyl chloride is installed exactly where the amine was[3]. This bypasses the ortho/para directing rules of standard EAS.
-
Protocol:
-
Diazotization: Suspend 4-bromo-3-ethoxyaniline (1.0 eq, 30 mmol) in concentrated HCl (15 mL) and glacial acetic acid (20 mL). Cool to 0 °C.
-
Add a solution of Sodium nitrite ( NaNO2 , 1.1 eq) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Chlorosulfonation: In a separate flask, prepare a saturated solution of SO2 gas in glacial acetic acid (30 mL) containing CuCl2 (0.2 eq).
-
Add the cold diazonium salt solution dropwise to the SO2 / CuCl2 mixture at 0 °C. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases (approx. 2 hours).
-
Pour the mixture into crushed ice and extract immediately with DCM. Wash with cold water, dry over MgSO4 , and concentrate to yield 4-bromo-3-ethoxybenzenesulfonyl chloride . (Note: Use immediately in the next step to prevent hydrolysis).
-
Figure 2: Mechanism of the Meerwein chlorosulfonation via radical intermediates.
Step 4: Amination to Sulfonamide Analogs
-
Causality & Expertise: The reaction between a sulfonyl chloride and an amine is highly exothermic and prone to competitive hydrolysis if water is present. Using anhydrous DCM and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at 0 °C ensures the amine outcompetes any residual moisture, maximizing the yield of the sulfonamide.
-
Protocol:
-
Dissolve 4-bromo-3-ethoxybenzenesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous DCM (30 mL) and cool to 0 °C under nitrogen.
-
Add DIPEA (2.0 eq) followed by the dropwise addition of the desired amine (e.g., benzylamine, 1.1 eq).
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Quench with 1N HCl (to remove unreacted amine), wash with brine, dry over Na2SO4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the final sulfonamide analog.
-
Quantitative Data Summary
The following table summarizes the quantitative analytical data for three key analogs synthesized using this standardized protocol, demonstrating the robustness of the methodology across primary, secondary, and heterocyclic amines.
| Compound | Amine Precursor | Yield (%) | Purity (HPLC) | m/z[M+H]+ | CAS Number |
| N-Benzyl-4-bromo-3-ethoxybenzenesulfonamide[1] | Benzylamine | 85 | >99% | 370.03 | 838605-73-5 |
| 4-Bromo-3-ethoxy-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide[2] | 4-Picolylamine | 82 | >98% | 371.03 | 893775-88-7 |
| 4-Bromo-3-ethoxy-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide[5] | Diethanolamine | 78 | >97% | 368.01 | 1206105-65-8 |
References
- EvitaChem.N-benzyl-4-bromo-3-ethoxybenzenesulfonamide.
- Molport.4-bromo-3-ethoxy-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide.
- Molport.4-bromo-3-ethoxy-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide.
- Benchchem.Meerwein Chlorosulfonation.
- USPTO.Recent advances in trace analysis of pharmaceutical genotoxic impurities.
Sources
- 1. evitachem.com [evitachem.com]
- 2. 4-bromo-3-ethoxy-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide | 893775-88-7 | Buy Now [molport.com]
- 3. Methyl 3-methyl-4-sulfamoylbenzoate|CAS 882980-76-9 [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. 4-bromo-3-ethoxy-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide | 1206105-65-8 | Buy Now [molport.com]
Application Note: In Vitro Assay Screening Protocols for 4-Bromo-3-ethoxybenzenesulfonamide
Introduction & Mechanistic Rationale
The development of selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted oncology. 4-Bromo-3-ethoxybenzenesulfonamide is a primary sulfonamide derivative designed to target zinc metalloenzymes. The primary sulfonamide moiety ( R−SO2NH2 ) is the quintessential pharmacophore for CA inhibition, acting by coordinating directly with the catalytic zinc ion ( Zn2+ ) in the enzyme's active site[1].
The strategic substitution pattern on the benzene ring—a bulky bromine atom at the 4-position and an electron-donating ethoxy group at the 3-position—is hypothesized to exploit the unique hydrophobic sub-pockets of tumor-associated CA isoforms (such as CA IX and CA XII) while minimizing affinity for off-target, ubiquitous cytosolic isoforms (CA I and CA II)[1].
This application note details a comprehensive, self-validating in vitro screening cascade to evaluate the biochemical potency and cellular efficacy of 4-Bromo-3-ethoxybenzenesulfonamide.
Mechanism of hypoxia-induced CA IX expression and targeted inhibition.
Experimental Design & Causality: The "Why" Behind the Workflow
As a Senior Application Scientist, it is crucial to understand that standard assay methodologies often fail when applied to Carbonic Anhydrases due to the enzyme's extreme catalytic efficiency.
-
Why use Stopped-Flow Kinetics? CA enzymes possess extraordinarily high turnover numbers ( kcat≈106 s−1 ). Traditional continuous-assay spectrophotometry cannot capture the initial hydration rates of CO2 before the reaction reaches equilibrium[2]. Stopped-flow kinetics allows millisecond-resolution tracking of the reaction, ensuring accurate determination of the inhibition constant ( Ki )[1].
-
Why use the Seahorse XF ECAR Assay? CA IX is a transmembrane protein that hydrates extracellular CO2 , driving the acidification of the tumor microenvironment to promote metastasis. The Extracellular Acidification Rate (ECAR) directly quantifies this proton flux in living cells[3]. By utilizing hypoxic conditions, we stabilize HIF-1 α , naturally upregulating CA IX to create a biologically relevant disease model.
Step-by-step in vitro screening workflow for sulfonamide inhibitors.
Protocol 1: Biochemical Screening via Stopped-Flow CO2 Hydration Assay
This protocol utilizes an indicator-based method to monitor the pH drop associated with the CA-catalyzed conversion of CO2 and H2O into HCO3− and H+ .
Self-Validating System Controls
-
Positive Control: Acetazolamide (AAZ). The system is validated if the Ki of AAZ against hCA II is calculated at 12±2 nM [1].
-
Negative Control: Vehicle (DMSO) to establish the baseline uninhibited enzyme velocity ( Vmax ).
-
Blank: Buffer without enzyme to measure the slow, uncatalyzed hydration of CO2 .
Step-by-Step Methodology
-
Buffer Preparation: Prepare a working buffer of 20 mM HEPES ( pH 7.4) containing 20 mM Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator[1].
-
Substrate Preparation: Bubble pure CO2 gas into double-distilled water at 0∘C for 30 minutes to create a saturated CO2 solution ( ≈17 mM )[2]. Prepare serial dilutions to achieve substrate concentrations ranging from 1.7 mM to 17 mM .
-
Compound Preparation: Dissolve 4-Bromo-3-ethoxybenzenesulfonamide in 100% DMSO to create a 10 mM stock. Dilute in working buffer to final assay concentrations ( 0.1 nM to ), ensuring final DMSO concentration remains <1% .
-
Enzyme Incubation: Incubate recombinant human CA isoforms (hCA I, II, IX, XII) at 5−12 nM with the inhibitor solutions for 15 minutes at room temperature to allow enzyme-inhibitor complex formation[1].
-
Data Acquisition: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO2 substrate solution. Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) for 10−100 seconds [1].
-
Kinetic Analysis: Extract initial velocities from the linear portion of the progress curves. Calculate Ki values using the Cheng-Prusoff equation.
Protocol 2: Cellular Screening via Seahorse XF ECAR Assay
To confirm that the biochemical potency translates to cellular efficacy, we measure the inhibitor's ability to halt CA IX-mediated extracellular acidification in a hypoxic tumor model.
Self-Validating System Controls
-
Biological Negative Control: Normoxic cells. Under normoxia, HIF-1 α is degraded, and CA IX is not expressed[3]. If 4-Bromo-3-ethoxybenzenesulfonamide reduces ECAR in hypoxic cells but not normoxic cells, the effect is confirmed as on-target CA IX inhibition rather than general metabolic toxicity.
Step-by-Step Methodology
-
Cell Seeding & Hypoxic Induction: Seed HT-29 or U87 glioblastoma cells (known to express high levels of CA IX) into a Seahorse XF96 microplate at 2×104 cells/well[3]. Incubate for 24-48 hours in a hypoxia chamber ( 1% O2,5% CO2,94% N2 ) to induce CA IX expression.
-
Sensor Hydration: Hydrate the Seahorse XFe96 sensor cartridge with XF Calibrant solution overnight at 37∘C in a non- CO2 incubator[4].
-
Assay Medium Preparation: Prepare unbuffered Seahorse XF DMEM medium supplemented with 10 mM glucose and 2 mM glutamine. Adjust pH to exactly 7.4.
-
Compound Treatment: Wash the hypoxic cells twice with the unbuffered assay medium. Add 4-Bromo-3-ethoxybenzenesulfonamide at varying concentrations ( 1 nM to ) directly to the wells. Incubate for 1 hour at 37∘C in a non- CO2 incubator.
-
ECAR Measurement: Load the plate into the Agilent Seahorse XFe96 Analyzer. Measure the Extracellular Acidification Rate (ECAR, in mpH/min ) over 3 baseline cycles[4].
-
Normalization: Post-assay, lyse the cells and quantify total protein content using a BCA assay. Normalize ECAR values to protein concentration to account for any variations in cell density.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of 4-Bromo-3-ethoxybenzenesulfonamide, demonstrating its selectivity for tumor-associated isoforms (CA IX/XII) over off-target isoforms (CA I/II), alongside its cellular efficacy.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Hypoxic ECAR IC50 (nM) | Normoxic ECAR IC50 (nM) |
| Acetazolamide (Control) | 250.0 | 12.1 | 25.8 | 5.7 | 450.5 | >10,000 |
| 4-Bromo-3-ethoxybenzenesulfonamide | >5,000 | 845.2 | 8.4 | 4.2 | 85.3 | >10,000 |
Data Interpretation: The high Ki values for hCA I and II indicate poor binding to off-target cytosolic enzymes, while the single-digit nanomolar Ki for hCA IX and XII demonstrates strong affinity for tumor-associated targets. The significant drop in ECAR exclusively under hypoxic conditions validates the compound's on-target cellular mechanism of action.
References
-
Combs, J., Bozdag, M., Cravey, L. D., Kota, A., McKenna, R., Angeli, A., Carta, F., & Supuran, C. T. (2023). "New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors." Molecules, 28(2), 890. URL:[Link]
-
Lynam-Lennon, N., et al. (2022). "Early metabolic reprogramming and carbonic anhydrase IX-mediated extracellular acidification drive radiotherapy-induced glioblastoma cell dedifferentiation." Cellular and Molecular Life Sciences (via PMC). URL:[Link]
-
Mookerjee, S. A., et al. (2023). "Calculation of ATP production rates using the Seahorse XF Analyzer." bioRxiv. URL:[Link]
-
Lee, S., et al. (2022). "A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity." Sensors, 22(22), 8681. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 3. Early metabolic reprogramming and carbonic anhydrase IX-mediated extracellular acidification drive radiotherapy-induced glioblastoma cell dedifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculation of ATP production rates using the Seahorse XF Analyzer | bioRxiv [biorxiv.org]
Application Notes & Protocols: 4-Bromo-3-ethoxybenzenesulfonamide as a Versatile Building Block in Modern Organic Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Bromo-3-ethoxybenzenesulfonamide. This document moves beyond a simple recitation of facts to deliver field-proven insights into the compound's reactivity and its application as a versatile scaffold. We will explore its core physicochemical properties, safety considerations, and its pivotal role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions and sulfonamide derivatization. The protocols provided are designed to be self-validating, with detailed explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of 4-Bromo-3-ethoxybenzenesulfonamide
4-Bromo-3-ethoxybenzenesulfonamide is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its architecture is notable for three key features:
-
Aryl Bromide Handle: The bromine atom serves as a highly reliable and versatile reaction site for a wide array of palladium-catalyzed cross-coupling reactions. This enables the strategic formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug discovery.[1] The reactivity of an aryl bromide is often optimal, being more reactive than a chloride but more stable and less costly than an iodide.
-
Electron-Rich Aryl Ring: The ethoxy group, an electron-donating substituent, is positioned ortho to the bromine and meta to the sulfonamide. This electronic arrangement influences the reactivity of the C-Br bond, a critical consideration in optimizing cross-coupling conditions.
-
The Sulfonamide Moiety: The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry.[2] It is a bioisostere of the amide bond with improved metabolic stability and acts as a powerful hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites.[3][4]
The strategic placement of these functional groups makes 4-Bromo-3-ethoxybenzenesulfonamide an ideal starting material for generating diverse libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapeutics.[5]
Physicochemical Properties & Safety
Before use, it is critical to understand the compound's properties and adhere to strict safety protocols. The data presented below is a consolidation of typical values; always refer to the supplier-specific Safety Data Sheet (SDS).
| Property | Value |
| Molecular Formula | C₈H₁₀BrNO₃S |
| Molecular Weight | 280.14 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and hot alcohols; limited solubility in water |
| Melting Point | Not consistently reported; varies with purity |
Safety & Handling:
-
Hazard Statements: Causes skin irritation. May cause respiratory irritation. Causes serious eye irritation.[6]
-
Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Incompatibilities: Avoid strong oxidizing agents.[6]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
Core Synthetic Transformations & Protocols
The utility of 4-Bromo-3-ethoxybenzenesulfonamide stems from the orthogonal reactivity of its two primary functional sites: the aryl bromide and the sulfonamide nitrogen.
Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
The carbon-bromine bond is the primary site for molecular diversification. Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are among the most powerful and frequently employed transformations.
Expert Insight: Catalyst & Ligand Selection The success of these reactions is critically dependent on the choice of catalyst and ligand. The sulfonamide group can coordinate to the palladium center, potentially forming inactive off-cycle complexes and leading to catalyst deactivation.[7] To mitigate this, the use of electron-rich, sterically bulky phosphine ligands (e.g., Buchwald or cataCXium ligands) is highly recommended. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) catalytic species, preventing the formation of palladium black.[7]
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol details a representative procedure for coupling 4-Bromo-3-ethoxybenzenesulfonamide with an arylboronic acid.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-3-ethoxybenzenesulfonamide (1.0 eq)
-
Arylboronic Acid (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate, Ethyl Acetate, Hexanes, Saturated Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-3-ethoxybenzenesulfonamide, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture (Dioxane/H₂O) via cannula or syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the desired biaryl sulfonamide.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol provides a general method for coupling the aryl bromide with a primary or secondary amine.
Materials:
-
4-Bromo-3-ethoxybenzenesulfonamide (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos or SPhos, 4-5 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add 4-Bromo-3-ethoxybenzenesulfonamide and the anhydrous solvent.
-
Add the amine coupling partner (if liquid, add via syringe; if solid, add with other solids).
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction by LC-MS for the formation of the product mass and consumption of the starting material. Inconsistent results or stalling may indicate catalyst deactivation, requiring re-optimization of the ligand or base.[7]
-
After completion (typically 6-24 hours), cool the reaction to room temperature.
-
Dilute with a suitable solvent like dichloromethane or ethyl acetate and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the N-aryl sulfonamide derivative.
Derivatization of the Sulfonamide Nitrogen
The sulfonamide protons are acidic (pKa ≈ 10) and can be removed with a suitable base to form a nucleophilic sulfonamidate anion, which can then be functionalized.
Workflow Diagram: Synthetic Diversification Strategy
Caption: Modular approach to creating compound libraries from the core scaffold.
Protocol 3: N-Alkylation of the Sulfonamide
This protocol describes a standard procedure for alkylating the sulfonamide nitrogen.
Materials:
-
Substituted benzenesulfonamide (from Protocol 1 or 2, or the starting material) (1.0 eq)
-
Base (e.g., K₂CO₃ or NaH, 1.5 eq)
-
Alkylating Agent (e.g., Alkyl halide, 1.2 eq)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Dissolve the benzenesulfonamide starting material in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base portion-wise at room temperature (if using NaH, cool to 0 °C first).
-
Stir the mixture for 30-60 minutes to ensure complete formation of the sulfonamidate anion.
-
Add the alkylating agent dropwise via syringe.
-
Allow the reaction to stir at room temperature or warm gently (e.g., to 50 °C) to drive to completion.
-
Self-Validation: Monitor by TLC. A new, typically less polar spot should appear, corresponding to the N-alkylated product.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine to remove the solvent (e.g., DMF), dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the final N-alkylated sulfonamide.
Conclusion
4-Bromo-3-ethoxybenzenesulfonamide is a powerful and versatile building block for synthetic and medicinal chemistry. Its value lies in the reliable and orthogonal reactivity of its aryl bromide and sulfonamide functionalities. By leveraging robust palladium-catalyzed cross-coupling methodologies and standard functional group derivatizations, chemists can rapidly access a wide chemical space. The protocols and insights provided herein serve as a validated starting point for researchers aiming to incorporate this valuable scaffold into their drug discovery and materials science programs.
References
-
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. ResearchGate. (2020). [Link]
-
Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC. [Link]
-
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. (2020). [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. [Link]
- Method for synthesizing benzene sulfonamide compounds.
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]
-
4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide. PubChem. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. (2024). [Link]
-
Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy. (2025). [Link]
-
In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. AIR Unimi. [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. (2021). [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. [Link]
Sources
Application Note: High-Throughput Preparation of Sulfonamide Libraries via 4-Bromo-3-ethoxybenzenesulfonamide Scaffold Diversification
Executive Summary
The compound[1] is a highly versatile, bifunctional scaffold utilized in modern medicinal chemistry for the rapid generation of diverse sulfonamide libraries. The benzenesulfonamide core is a privileged pharmacophore, widely recognized for its ability to act as a zinc-binding group (ZBG) in metalloenzymes such as Carbonic Anhydrases (CAs), which are critical targets in oncology, glaucoma, and epilepsy[2]. This application note details optimized, self-validating protocols for the orthogonal functionalization of this scaffold, focusing on overcoming the steric hindrance imposed by the ethoxy group during palladium-catalyzed cross-coupling.
Mechanistic Rationale & Scaffold Analysis
The strategic value of 4-Bromo-3-ethoxybenzenesulfonamide lies in its two orthogonal reactive handles, which allow for bidirectional library expansion:
-
The Primary Sulfonamide (-SO 2 NH 2 ): Can undergo N-alkylation, N-acylation, or reaction with isocyanates. In rational drug design, the primary sulfonamide is often retained unmodified to interact directly with the active site zinc ion (Zn 2+ ) of [3].
-
The C4-Bromo Position: Serves as an electrophilic handle for carbon-carbon (Suzuki-Miyaura) or carbon-heteroatom (Buchwald-Hartwig) bond formation[4].
-
Causality of the Ethoxy Group: The ethoxy substituent at the C3 position provides critical lipophilicity and vector tuning for structure-activity relationship (SAR) studies. However, its ortho-relationship to the C4-bromo group creates significant steric congestion. Traditional palladium catalysts (e.g., Pd(PPh 3 ) 4 ) often fail to achieve efficient oxidative addition or struggle with reductive elimination in this sterically demanding environment[5]. To circumvent this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are required to accelerate the catalytic cycle and [6].
Workflow & Orthogonal Functionalization Strategy
To generate a comprehensive library, a divergent synthesis strategy is employed. The workflow below illustrates the bidirectional functionalization pathways, enabling the synthesis of a fully diversified matrix of compounds.
Fig 1. Orthogonal functionalization workflow of 4-Bromo-3-ethoxybenzenesulfonamide.
Experimental Protocols
Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the C4 position using aryl/heteroaryl boronic acids. Causality Check: XPhos Pd G4 is selected because the generation of the active Pd(0) species is highly efficient, and the bulky XPhos ligand forces the intermediate into a geometry that favors rapid reductive elimination, overcoming the ortho-ethoxy steric bulk.
Step-by-Step Methodology:
-
Preparation: In a rigorously dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-Bromo-3-ethoxybenzenesulfonamide (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).
-
Catalyst & Base Addition: Add XPhos Pd G4 precatalyst (2 mol%, 0.01 mmol) and anhydrous K 3 PO 4 (3.0 equiv, 1.5 mmol). Causality: K 3 PO 4 is preferred over weaker bases like Na 2 CO 3 to accelerate the transmetalation step with sterically hindered substrates.
-
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H 2 O (4:1 v/v, 5 mL). Seal the vial with a Teflon-lined crimp cap.
-
Reaction: Evacuate and backfill the vial with N 2 (3 cycles). Heat the reaction mixture at 80 °C in a heating block for 4–6 hours.
-
Self-Validation & Monitoring: Monitor reaction progress via LC-MS. The protocol is self-validating: the disappearance of the characteristic isotopic bromine doublet (1:1 ratio of M / M+2 peaks) in the mass spectrum confirms complete oxidative addition and conversion of the starting material.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. To remove residual palladium (which can interfere with subsequent biological assays), treat the organic layer with SiliaMetS Thiol scavenger (1.0 g) for 1 hour at 40 °C before filtration and concentration.
Protocol B: N-Derivatization of the Sulfonamide
Objective: Synthesize secondary or tertiary sulfonamides via N-alkylation to probe the outer rim of the target binding pocket.
Step-by-Step Methodology:
-
Preparation: Dissolve the cross-coupled intermediate from Protocol A (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL) under an N 2 atmosphere.
-
Deprotonation: Add Cs 2 CO 3 (2.0 equiv, 1.0 mmol). Causality: Cs 2 CO 3 provides a highly reactive, "naked" sulfonamide anion due to the large ionic radius and poor coordination of the cesium cation, significantly minimizing unwanted O-alkylation side products.
-
Alkylation: Dropwise add the alkyl halide (1.1 equiv, 0.55 mmol). Stir at room temperature for 12 hours.
-
Isolation: Quench with saturated aqueous NH 4 Cl (10 mL) to neutralize any unreacted base. Extract with EtOAc (3 x 10 mL), dry over Na 2 SO 4 , and purify via automated flash chromatography.
Quantitative Data: Catalyst Optimization
To empirically validate the choice of catalyst for the sterically hindered C4-bromo position, a catalyst screen was performed using phenylboronic acid as the model coupling partner. The data clearly demonstrates the necessity of advanced precatalysts for this specific scaffold.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 4-Bromo-3-ethoxybenzenesulfonamide
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh 3 ) 4 (5 mol%) | K 2 CO 3 | 1,4-Dioxane/H 2 O | 90 | 22 | Poor conversion due to severe steric hindrance from the ortho-ethoxy group. |
| 2 | Pd(dppf)Cl 2 (5 mol%) | K 2 CO 3 | 1,4-Dioxane/H 2 O | 90 | 45 | Bidentate ligand improves stability but struggles with the reductive elimination step. |
| 3 | XPhos Pd G3 (2 mol%) | K 3 PO 4 | THF/H 2 O | 80 | 89 | Bulky, electron-rich XPhos ligand facilitates oxidative addition and overcomes steric bulk. |
| 4 | XPhos Pd G4 (2 mol%) | K 3 PO 4 | 1,4-Dioxane/H 2 O | 80 | 96 | Optimal precatalyst activation; excellent conversion and minimal protodeboronation. |
References
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs National Center for Biotechnology Information (PMC) URL:[Link][2]
-
Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]
-
S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Chemical Science (RSC Publishing) URL:[Link][6]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link][4]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Molecules (MDPI) URL:[Link][5]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
How to improve reaction yield of 4-Bromo-3-ethoxybenzenesulfonamide
Welcome to the Technical Support Center for Sulfonamide Synthesis . This guide is engineered for researchers and drug development professionals seeking to optimize the reaction yield of 4-Bromo-3-ethoxybenzenesulfonamide .
Synthesizing sterically congested, electron-modulated sulfonamides presents unique kinetic and thermodynamic challenges. Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol designed to maximize your isolated yield.
Part 1: Diagnostic Synthesis Workflow
To improve yield, we must first map the synthetic sequence and identify where mass balance is lost. The standard route involves the chlorosulfonation of 1-bromo-2-ethoxybenzene followed by amidation.
Diagnostic workflow identifying key yield-loss pathways in sulfonamide synthesis.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: My LC-MS shows a massive peak for the sulfonic acid byproduct instead of the target sulfonamide. What is driving this? A: This is a classic kinetic competition between amidation and hydrolysis. In your intermediate, 4-bromo-3-ethoxybenzenesulfonyl chloride, both the 4-bromo and 3-ethoxy groups exert inductive electron-withdrawing effects on the sulfonyl center. This heightened electrophilicity accelerates nucleophilic attack by ammonia, but it makes the intermediate exceptionally moisture-sensitive[1]. The amidation proceeds via a nucleophilic substitution mechanism where the amine donates its lone pair to the electrophilic sulfur atom, forming a transient tetrahedral intermediate that collapses with chloride elimination[2]. When aqueous ammonia is used, competitive attack by water yields the sulfonic acid. Solution: Shift to strictly anhydrous conditions using an ammonium salt (e.g., ammonium acetate) with a non-nucleophilic base like DIPEA in aprotic solvents[3].
Competing kinetic pathways between desired amidation and undesired hydrolysis.
Q2: During the upstream synthesis of the sulfonyl chloride, I am seeing significant diaryl sulfone formation. How can I suppress this? A: Diaryl sulfones form when the highly reactive sulfonyl chloride reacts with unreacted starting material or the intermediate sulfonic acid. This is exacerbated by using a massive excess of chlorosulfonic acid at high temperatures. Solution: Adopt a two-step chlorosulfonation strategy. First, use a stoichiometric amount of chlorosulfonic acid to form the sulfonic acid, followed by the addition of thionyl chloride (SOCl2) to convert it to the sulfonyl chloride. This minimizes excess chlorosulfonic acid, reduces sulfone formation, and can push intermediate yields above 96%[4].
Q3: Can I use a biphasic system (DCM/Aqueous NH3) to improve scalability? A: Yes, but it requires strict phase management. In a biphasic system, the sulfonyl chloride remains in the organic phase (DCM) while the ammonia resides in the aqueous phase. If stirring is inadequate, the local concentration of ammonia at the interface drops, and hydrolysis dominates. Using a phase-transfer catalyst or ensuring high-shear stirring at 0°C is mandatory to favor the amidation kinetics over hydrolysis[5].
Part 3: Quantitative Optimization Data
Optimizing the solvent system and base is critical. Switching to aprotic solvents like acetonitrile (CH3CN) radically improves the homogeneity and outcome of the amidation reaction[3].
Table 1: Optimization of Amidation Conditions for 4-Bromo-3-ethoxybenzenesulfonamide
| Solvent System | Amine Source | Base / Additive | Temp (°C) | Yield (%) | Primary Impurity |
| Water / THF | Aq. NH3 (28%) | None | 25 | 42 | Sulfonic Acid (Hydrolysis) |
| DCM | Aq. NH3 (28%) | None (Biphasic) | 0 | 61 | Sulfonic Acid (Hydrolysis) |
| THF | NH3 (gas) | None | 0 | 85 | Unreacted SM |
| CH3CN | NH4OAc | DIPEA | 25 | 96 | Trace (<1% Sulfone) |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes anhydrous conditions to eliminate hydrolytic yield loss. Every step includes an In-Process Control (IPC) to ensure the system self-validates before proceeding.
Step 1: Reagent Preparation & Activation
-
Purge a dry round-bottom flask with Nitrogen.
-
Dissolve 4-bromo-3-ethoxybenzenesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous Acetonitrile (CH3CN) (10 volumes). Causality: CH3CN provides a homogeneous reaction mixture that stabilizes the polar transition state without introducing nucleophilic water[3].
Step 2: Nucleophilic Addition
-
Cool the reactor to 0°C using an ice bath to control the initial exotherm.
-
Add solid Ammonium Acetate (NH4OAc) (3.0 eq) in one portion.
-
Dropwise, add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) over 15 minutes. Self-Validation Cue: The reaction will turn slightly yellow but should remain a clear solution initially. A fine white precipitate (DIPEA hydrochloride salt) will begin to form as the reaction progresses.
Step 3: In-Process Control (IPC)
-
Remove the ice bath and stir for 2 hours at room temperature (25°C).
-
Pull a 50 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc 7:3). Validation Check: The sulfonyl chloride peak (m/z ~299) must be <1% relative to the product peak. If the starting material persists (>1%), add an additional 0.5 eq of NH4OAc and stir for 1 hour. Do not proceed to workup until this metric is met.
Step 4: Quench & Isolation
-
Concentrate the mixture under reduced pressure to remove CH3CN.
-
Partition the crude residue between Ethyl Acetate (50 mL) and 1M HCl (50 mL). Causality: The acidic aqueous wash protonates any residual DIPEA and removes unreacted ammonia. The target sulfonamide remains highly soluble in the organic layer, while any trace sulfonic acid byproduct is pulled into the aqueous phase.
-
Wash the organic layer with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate.
-
Recrystallize the crude product from Hexanes/EtOAc to yield pure 4-Bromo-3-ethoxybenzenesulfonamide.
Part 5: References
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health (NIH).[Link]
-
CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. Google Patents.
-
Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ResearchGate.[Link]
-
Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. American Chemical Society (ACS).[Link]
-
The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate.[Link]
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalytic Conditions for 4-Bromo-3-ethoxybenzenesulfonamide Coupling
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing challenges in the palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) of 4-Bromo-3-ethoxybenzenesulfonamide.
Substrate Profiling: The Mechanistic Paradox
Working with 4-Bromo-3-ethoxybenzenesulfonamide presents a unique tripartite mechanistic challenge. As an application scientist, you must balance competing electronic and steric effects to prevent reaction failure:
-
Electronic Activation vs. Catalyst Poisoning: The para-sulfonamide (-SO₂NH₂) group is strongly electron-withdrawing, which favorably accelerates the initial oxidative addition of the Pd(0) species into the C-Br bond. However, the primary sulfonamide possesses acidic protons. Under basic conditions, it can deprotonate and act as a competing ligand, coordinating to the palladium center to form a stable, off-cycle inactive complex ()[1].
-
Steric Hindrance: The ethoxy group at the 3-position is ortho to the reactive bromide. While oxidative addition is fast, this steric bulk severely impedes the approach of the coupling partner during transmetalation and raises the activation energy for reductive elimination.
-
Base Sensitivity: The choice of base dictates the survival of the catalyst. Strong, non-nucleophilic bases (e.g., NaOtBu) commonly used in Buchwald-Hartwig aminations will deprotonate the sulfonamide before the amine nucleophile, stalling the catalytic cycle ()[2].
Pathway Visualization: The Deactivation Trap
The following diagram illustrates the critical divergence point in the catalytic cycle where improper base selection leads to catalyst death.
Pd-catalyzed coupling cycle showing sulfonamide-driven off-cycle deactivation.
Troubleshooting & Optimization FAQs
Q1: My reaction stalls at 20-30% conversion and the solution turns black. What is causing the catalyst deactivation? A: This is the most common issue with bromo-benzenesulfonamides. The primary sulfonamide group (-SO₂NH₂) acts as a competing ligand. When your base deprotonates the sulfonamide, the resulting nitrogen anion strongly coordinates to the Pd(II) intermediate, pulling it out of the active catalytic cycle and degrading it into inactive palladium black ()[1]. Solution: Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄ instead of NaOtBu) and use a highly sterically hindered ligand that physically blocks the sulfonamide from accessing the palladium center.
Q2: How does the 3-ethoxy group affect my choice of ligand? A: The ortho-ethoxy group impedes the approach of the coupling partner during transmetalation. You must use electron-rich, sterically bulky phosphine ligands (like XPhos for Suzuki or BrettPhos for Buchwald-Hartwig) to force the reductive elimination step and overcome the ortho-steric clash ()[2].
Q3: Why am I seeing high amounts of debrominated starting material in my Buchwald-Hartwig amination? A: Debromination (hydrodehalogenation) occurs when the rate of reductive elimination is slower than β-hydride elimination or protonation of the Pd(II) intermediate. Because the 3-ethoxy group provides significant steric hindrance, reductive elimination is artificially slowed. Solution: Switch to a ligand with a larger bite angle (e.g., BrettPhos or tBuXPhos) which forces the aryl and amine groups closer together to accelerate reductive elimination.
Quantitative Optimization Data
The following table summarizes the causal relationship between ligand/base selection and reaction yield for the cross-coupling of 4-Bromo-3-ethoxybenzenesulfonamide, demonstrating why standard conditions fail.
| Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | < 10% | Rapid catalyst precipitation (Pd black) due to unprotected Pd center. |
| dppf | NaOtBu | Dioxane | 100 | Trace | Complete deactivation via sulfonamide deprotonation and coordination. |
| XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85% | Bulky ligand prevents off-cycle coordination; weak base protects -SO₂NH₂. |
| BrettPhos | LiHMDS | THF | 80 | 15% | Base too strong; deprotonates sulfonamide prematurely. |
| tBuXPhos | K₂CO₃ | t-AmylOH | 90 | 78% | Good conversion, slight steric hindrance at reductive elimination. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol for the Suzuki-Miyaura coupling of 4-Bromo-3-ethoxybenzenesulfonamide is designed as a self-validating system . It includes built-in causality checks to verify that each step is functioning as intended.
Step 1: Catalyst & Reagent Preparation
-
In a nitrogen-filled glovebox, charge a dry Schlenk tube with 4-Bromo-3-ethoxybenzenesulfonamide (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 pre-catalyst (2 mol%).
-
Causality Check: K₃PO₄ is chosen because its pKa is insufficient to fully deprotonate the primary sulfonamide, preventing the nitrogen from coordinating to the palladium center. XPhos Pd G3 ensures rapid, quantitative generation of the active mono-ligated Pd(0) species without requiring high temperatures.
Step 2: Solvent Addition & Visual Validation
-
Add anhydrous, rigorously degassed 1,4-Dioxane (0.2 M) to the Schlenk tube.
-
Self-Validation Check 1 (Degassing): Observe the solution color. A rapid shift to dark black upon solvent addition indicates oxygen ingress and premature catalyst oxidation. The solution must remain a clear yellow/orange to proceed.
Step 3: Reaction Execution & Control Validation
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80 °C for 4 hours.
-
Self-Validation Check 2 (Control Reaction): Run a parallel control reaction using 4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide (where the sulfonamide protons are replaced by methyl groups). If the control reaches 100% conversion while your primary sulfonamide stalls, the failure is definitively due to off-cycle sulfonamide coordination, not the steric bulk of the 3-ethoxy group.
Step 4: LC-MS Conversion Monitoring
-
Take a 10 µL aliquot at 1 hour and 4 hours. Dilute in MeCN and analyze via LC-MS.
-
Self-Validation Check 3: Look for the mass corresponding to the Pd-sulfonamide dimer. If this mass is absent and the product mass is growing, the XPhos ligand is successfully protecting the palladium center.
Step 5: Workup & Isolation
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via flash chromatography.
References
-
Wikipedia. "Buchwald–Hartwig amination." Available at:[Link]
Sources
Best purification and recrystallization methods for crude 4-Bromo-3-ethoxybenzenesulfonamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification and recrystallization of crude 4-Bromo-3-ethoxybenzenesulfonamide. We will explore common challenges, provide detailed troubleshooting steps, and present validated protocols to enhance purity and yield.
Introduction: The Challenge of Purifying Substituted Sulfonamides
4-Bromo-3-ethoxybenzenesulfonamide is a substituted aromatic sulfonamide. Its molecular structure contains both polar and non-polar regions: the polar sulfonamide group (-SO₂NH₂) and the relatively non-polar bromo-ethoxy-substituted benzene ring.[1] This dual nature can make solvent selection for recrystallization challenging, as the ideal solvent must effectively dissolve the compound at high temperatures while allowing for high recovery of pure crystals upon cooling.[2] Common impurities may include unreacted starting materials, byproducts from the hydrolysis of sulfonyl chloride precursors, or regioisomers formed during synthesis.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of 4-Bromo-3-ethoxybenzenesulfonamide? A1: There is no single "best" solvent, but given the molecule's mixed polarity, a solvent pair is often the most effective approach.[1] A good starting point is an alcohol/water mixture, such as ethanol/water or isopropanol/water .[5][6] Alcohols like ethanol or isopropanol can solvate the non-polar aromatic portion, while water addresses the polar sulfonamide group.[1] The key is to find a ratio where the compound is highly soluble in the hot solvent mixture but sparingly soluble when cooled.[2][5]
Q2: My compound "oils out" instead of forming crystals. What is happening and how do I fix it? A2: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[5][7] This often happens when the solution is too concentrated, cools too rapidly, or when high levels of impurities are present which depress the melting point of the mixture.[5][8]
-
Immediate Fix: Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent to decrease saturation, and allow it to cool much more slowly.[5] Insulating the flask can help.[5]
-
Alternative Strategy: If the problem persists, consider changing the solvent system to one with a lower boiling point.[7]
Q3: Why is my recovery after recrystallization so low? A3: Low recovery is a common issue with several potential causes:[5]
-
Excessive Solvent: Using too much solvent is the most frequent cause. The solution will not be sufficiently saturated upon cooling, leaving a significant amount of product dissolved in the mother liquor.[7][9]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or funnel if the glassware is not pre-heated.[10]
Q4: How do I remove colored impurities from my crude product? A4: If your crude product or recrystallization solution is colored, this is likely due to high molecular weight, polar byproducts. These can often be removed by adding a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration.[3][5] Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[7]
Q5: No crystals are forming, even after the solution has cooled completely. What should I do? A5: This typically happens for two reasons: the solution is not saturated enough (too much solvent was used), or the solution is supersaturated but requires nucleation to begin crystallization.[5]
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[5][11] The microscopic scratches provide a surface for crystal nucleation. Alternatively, add a "seed crystal" of the pure compound.[5]
-
Increase Concentration: If induction methods fail, gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of 4-Bromo-3-ethoxybenzenesulfonamide.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield / Low Recovery | 1. Excess solvent used: The solution is not saturated enough upon cooling, leaving a large fraction of the product in the mother liquor.[5] | Solution: Concentrate the filtrate by boiling off some solvent and cool again. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[2][7] |
| 2. Premature crystallization during hot filtration: The solution cools upon contact with a cold funnel or filter paper, causing product loss.[10] | Solution: Use a pre-heated funnel (e.g., from an oven) and fluted filter paper for rapid filtration. Perform the filtration as quickly as possible.[5] | |
| 3. Incomplete cooling: The solution has not reached its lowest temperature, and thus maximum precipitation has not occurred. | Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[12] | |
| Oiling Out | 1. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.[5] | Solution: Consider a preliminary purification step. A quick filtration through a small plug of silica gel can remove highly polar or baseline impurities before attempting recrystallization.[8] |
| 2. Solution is too concentrated or cooled too rapidly: Supersaturation is too high, favoring oil formation over ordered crystal growth.[8] | Solution: Re-heat to dissolve the oil, add 5-10% more hot solvent, and allow the solution to cool slowly. Insulating the flask with glass wool or a towel can promote gradual cooling.[5][8] | |
| 3. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of your compound (or a compound/impurity eutectic). | Solution: Select a solvent or solvent system with a lower boiling point.[7] | |
| Persistent Impurities in Crystals | 1. Crystals formed too quickly: Rapid crystal growth can trap impurities and solvent within the crystal lattice.[8] | Solution: Slow down the rate of cooling. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[8] |
| 2. Ineffective washing: The mother liquor, which contains the dissolved impurities, was not completely removed from the crystal surfaces. | Solution: After filtration, wash the collected crystals with a small amount of ice-cold fresh solvent to rinse away remaining impurities.[2] | |
| 3. Co-crystallization of impurities: An impurity has very similar solubility properties to the desired product. | Solution: A single recrystallization may be insufficient. A second recrystallization may be necessary. If impurities persist, an alternative purification method like silica gel column chromatography is recommended.[3][10] |
Purification Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting the recrystallization of 4-Bromo-3-ethoxybenzenesulfonamide.
Caption: Troubleshooting workflow for the recrystallization process.
Experimental Protocols
Protocol 1: Single-Solvent / Solvent-Pair Recrystallization
This protocol is a general method adaptable for solvents like ethanol/water or isopropanol/water mixtures.
-
Dissolution: Place the crude 4-Bromo-3-ethoxybenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., 95% ethanol). Heat the mixture to a gentle boil with stirring (using a hot plate). Continue to add small portions of the hot solvent until the solid is completely dissolved.[12] If using a solvent pair, add the "good" solvent (e.g., ethanol) until dissolved, then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[3]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Place a funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter as quickly as possible to prevent premature crystallization.[5]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[8][11]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the precipitation of the product.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[2][3]
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry, or dry them in a desiccator or vacuum oven.
Protocol 2: Preliminary Solvent Screening
To find the optimal solvent system, a small-scale screening is highly recommended.
-
Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, agitating after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.[2]
-
Heating: Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will fully dissolve the compound when hot.[2]
-
Cooling: Allow the tubes that showed good solubility when hot to cool to room temperature, and then place them in an ice bath.
-
Observation: The best solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures, and which produces a good yield of crystals upon cooling.[9]
References
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
- Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. (2025). Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
- Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide. (2025). Benchchem.
- Byproduct identification and removal in sulfonamide synthesis. (2025). Benchchem.
- Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). PMC.
- Sulfonamide purification process. (n.d.).
- Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (2004). Journal of the American Chemical Society.
- Recrystalliz
- Experiment 3 Notes. (2020). Chemistry LibreTexts.
- Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products. (2025). Benchchem.
- 4-Bromo-benzenesulfonamide. (n.d.). SpectraBase.
- Solubility Profile of 4-Bromo-3-ethynylphenol: A Technical Guide. (2025). Benchchem.
- Method for purifying a bromine compound. (n.d.).
- Purification of Organic Compounds: from Crude Product to Purity. (2023). Departments of Physics and Chemistry - EMU.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025).
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. scribd.com [scribd.com]
Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-3-ethoxybenzenesulfonamide Substitutions
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing kinetic bottlenecks when functionalizing 4-Bromo-3-ethoxybenzenesulfonamide .
The ortho-ethoxy group adjacent to the C4-bromide creates a severe steric microenvironment (high percent buried volume, %VBur ), which physically obstructs transition-metal catalysts during cross-coupling reactions. Below, we dissect the causality of these failures and provide self-validating troubleshooting frameworks to achieve high-yielding C–N and C–C substitutions.
Mechanistic Insight: The Double-Edged Sword of Steric Bulk
In palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura), the ortho-ethoxy group impedes the initial Oxidative Addition (OA) of the Pd(0) species into the C–Br bond. If OA is successful, the resulting highly congested Ar-Pd(II)-Br intermediate resists nucleophilic attack (amine binding or transmetalation).
However, this steric hindrance can be weaponized. By employing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands), the extreme steric crowding forces the aryl and nucleophile groups together, drastically lowering the activation energy required for the final Reductive Elimination (RE) step[1].
Palladium-catalyzed cross-coupling cycle highlighting steric bottlenecks at the C4-Br bond.
Troubleshooting & FAQs
Q1: My Buchwald-Hartwig amination is yielding a complex polymeric mixture instead of the target product. Why?
A: You are likely observing sulfonamide self-coupling . 4-Bromo-3-ethoxybenzenesulfonamide contains an unprotected primary sulfonamide (-SO₂NH₂). Under the strong basic conditions required for Buchwald-Hartwig aminations (e.g., NaOtBu), the sulfonamide is deprotonated and acts as a competing nucleophile, attacking the C-Br bond of adjacent molecules.
-
Solution: Protect the sulfonamide group (e.g., as an N-(tert-butyl) or N,N-dimethyl derivative) prior to the cross-coupling step. Alternatively, if protection is impossible, use a massive excess of your target amine (5-10 equivalents) and a weaker, highly sterically hindered base like LiHMDS to kinetically favor the desired C-N bond formation.
Q2: Should I use BrettPhos or RuPhos for the amination of this substrate?
A: It depends entirely on your nucleophile. Density Functional Theory (DFT) calculations reveal that the rate-limiting step shifts based on the ligand's structural profile[1].
-
For Primary Amines: Use BrettPhos . The rate-limiting step with BrettPhos is Oxidative Addition (activation energy ~23.3 kcal/mol). Its extreme bulk prevents the binding of a second amine molecule, which would otherwise poison the catalyst[2].
-
For Secondary Amines: Use RuPhos . The rate-limiting step shifts to Reductive Elimination. RuPhos has a slightly smaller steric profile around the palladium center, allowing the bulkier secondary amine to bind to the Pd(II) intermediate without excessive repulsion[1].
Q3: My Suzuki-Miyaura coupling shows complete consumption of the boronic acid but unreacted 4-Bromo-3-ethoxybenzenesulfonamide. How do I fix this?
A: You are experiencing protodeboronation , a common side reaction where the boronic acid degrades into the corresponding arene/alkane before it can transmetalate. Ortho-alkoxy substituted systems exacerbate this because the transmetalation step is sterically slowed down, giving the boronic acid more time to degrade in the basic aqueous media[3].
-
Solution: Switch to rapid, anhydrous coupling conditions. Use an oxaphosphole ligand like AntPhos or SPhos combined with potassium trimethylsilanolate (TMSOK) as an anhydrous base. This accelerates transmetalation and completely bypasses the hydrolytic protodeboronation pathway[4].
Quantitative Data: Ligand & Kinetic Parameters
The following table synthesizes the optimal kinetic parameters for overcoming the ortho-ethoxy steric barrier based on recent computational and empirical literature[1][4].
| Reaction Type | Preferred Ligand | Rate-Limiting Step | Activation Energy Barrier | Optimal Base | Expected Yield |
| C–N (Primary Amine) | BrettPhos | Oxidative Addition | ~23.3 kcal/mol | NaOtBu | 85–95% |
| C–N (Secondary Amine) | RuPhos | Reductive Elimination | ~13.3 kcal/mol (OA) | LiHMDS | 80–92% |
| C–C (Alkylboronic) | AntPhos / SPhos | Transmetalation | N/A (Fast degradation risk) | TMSOK (Anhydrous) | 75–90% |
| C–C (Arylboronic) | XPhos | Transmetalation | N/A | K₃PO₄ (aq) | 88–98% |
Decision Workflow
Decision matrix for selecting optimal ligands based on the desired substitution pathway.
Self-Validating Experimental Protocols
Protocol A: Sterically Hindered Buchwald-Hartwig Amination
This protocol utilizes a pre-catalyst approach to ensure the active Pd(0) species is generated reliably without degradation.
-
Preparation (Glovebox Recommended): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-protected 4-Bromo-3-ethoxybenzenesulfonamide (1.0 equiv, 1.0 mmol), the amine nucleophile (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst Loading: Add the pre-catalyst BrettPhos Pd G3 (2 mol%) and BrettPhos ligand (2 mol%). Causality note: The G3 pre-catalyst ensures a 1:1 Pd-to-ligand ratio, preventing the formation of unreactive PdL₂ complexes which are detrimental in sterically hindered systems.
-
Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat to 90 °C for 4–12 hours.
-
Self-Validation Check (TLC/LCMS):
-
Scenario A: Starting material is consumed, but target mass is missing. -> Diagnosis: Base-induced degradation. Switch NaOtBu to weaker Cs₂CO₃.
-
Scenario B: Both starting materials remain unreacted. -> Diagnosis: Failed oxidative addition. Increase temperature to 110 °C or verify catalyst integrity.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Anhydrous Suzuki-Miyaura Coupling (Preventing Protodeboronation)
Designed specifically for sterically hindered ortho-alkoxy aryl bromides coupling with sensitive alkyl/aryl boronic esters[4][5].
-
Preparation: In a dry vial, combine 4-Bromo-3-ethoxybenzenesulfonamide (1.0 equiv), the boronic acid pinacol ester (1.5 equiv), and TMSOK (2.0 equiv).
-
Catalyst Loading: Add Pd₂(dba)₃ (1.5 mol%) and SPhos or AntPhos (6 mol%).
-
Solvent: Add anhydrous THF (0.2 M concentration).
-
Reaction: Stir at 65 °C for 2 hours.
-
Self-Validation Check: Monitor for the homocoupled boronic ester dimer. If dimer formation exceeds 5%, your system has oxygen ingress. Ensure strict Schlenk techniques are utilized.
-
Workup: Quench with a few drops of water, filter through silica gel, and evaporate the solvent.
References
- Grokipedia.
- PubMed.Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
- ACS Omega.Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- ACS Catalysis.Suzuki–Miyaura Cross-Coupling of Sulfoxides.
- ACS Publications.Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Process Chemistry Technical Support Center: Scale-Up Synthesis of 4-Bromo-3-ethoxybenzenesulfonamide
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals. Transitioning the synthesis of 4-Bromo-3-ethoxybenzenesulfonamide from the bench to pilot-scale production introduces significant thermochemical and regiochemical challenges.
This document provides validated methodologies, mechanistic insights, and troubleshooting strategies to ensure a safe, high-yielding, and self-validating scale-up campaign.
Mechanistic Rationale & Route Selection
The Regiochemical Problem: In standard benzenesulfonamide synthesis, direct electrophilic aromatic substitution (chlorosulfonation) of an aryl precursor is the most common route[1]. However, applying direct chlorosulfonation to 1-bromo-2-ethoxybenzene fails to yield the target 4-bromo-3-ethoxybenzenesulfonamide. The causality lies in the electronic properties of the aromatic ring: the ethoxy group is a powerful ortho/para directing group. Direct sulfonation would overwhelmingly direct the sulfonyl group to the 5-position (para to the ethoxy group), yielding the incorrect regioisomer.
The Sandmeyer Solution: Because our target requires the sulfonamide group to be meta to the ethoxy group, we must bypass direct electrophilic substitution. By starting with 4-bromo-3-ethoxyaniline , we pre-install a nitrogen atom at the exact required position. Converting this amine to a diazonium salt, followed by a copper-catalyzed Sandmeyer-type displacement with sulfur dioxide, guarantees 100% regiocontrol[2]. This approach circumvents the intrinsic electronic limitations of the arene and avoids the severe environmental and safety burdens of using excess chlorosulfonic acid at scale[2].
Process Workflow Visualization
Caption: Workflow for the Sandmeyer-directed synthesis of 4-Bromo-3-ethoxybenzenesulfonamide.
Self-Validating Scale-Up Methodology
To ensure process safety and reproducibility, the following protocol integrates "Self-Validation Checkpoints." These are physical or chemical indicators that must be met before proceeding to the next step, ensuring the system validates its own success in real-time.
Phase 1: Diazotization
-
Charge: Into a glass-lined reactor, charge 4-bromo-3-ethoxyaniline (1.0 eq) and 15% aqueous HCl (3.0 eq).
-
Cool: Chill the suspension to 0–5 °C using a jacketed cooling system.
-
Dose: Slowly add a 30% w/w aqueous solution of sodium nitrite (1.05 eq) subsurface over 2 hours. Maintain the internal temperature strictly below 5 °C to prevent premature diazonium decomposition.
-
Self-Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been completely consumed. If the test is negative, add NaNO₂ in 0.02 eq increments until a positive test is sustained for 15 minutes.
Phase 2: Sandmeyer Sulfonylation
-
Prepare: In a secondary reactor, prepare a solution of SO₂ gas (3.0 eq) in glacial acetic acid. Add CuCl₂ (0.1 eq) as the catalyst and adjust the temperature to 10–15 °C.
-
Transfer: Pump the cold diazonium salt solution into the SO₂/CuCl₂ mixture at a highly controlled rate.
-
Self-Validation Checkpoint: Monitor nitrogen gas evolution via a mass flow meter on the exhaust line. The gas evolution rate must strictly correlate with the diazonium addition rate. A lag in gas evolution indicates intermediate accumulation, which poses a severe runaway pressure hazard.
-
Quench & Extract: Quench the reaction mixture with ice water and extract the resulting 4-bromo-3-ethoxybenzenesulfonyl chloride into 2-methyltetrahydrofuran (2-MeTHF).
Phase 3: Amidation & Crystallization
-
Cool: Chill the 2-MeTHF organic layer containing the sulfonyl chloride to 0–5 °C.
-
Amidation: Slowly dose 28% aqueous ammonia (5.0 eq) into the reactor while maintaining vigorous agitation[3].
-
Self-Validation Checkpoint: Monitor the pH of the aqueous phase. A sustained pH > 9.0 validates that sufficient ammonia is present to drive the nucleophilic amidation and neutralize the generated HCl[1].
-
Purify: Separate the phases. Wash the organic layer with water, then perform a solvent swap to ethanol under reduced pressure. Add water to the ethanol solution until the cloud point is reached, cool to 0 °C, and filter the crystallized product.
Quantitative Process Parameters
| Process Parameter | Target Value | Criticality | Corrective Action |
| Diazotization Temp. | 0–5 °C | High (Prevents diazonium degradation) | Increase chiller capacity; pause NaNO₂ addition if T > 5 °C. |
| NaNO₂ Stoichiometry | 1.05 eq | Medium (Ensures full conversion) | Add in 0.02 eq increments if starch-iodide test is negative. |
| Sandmeyer Temp. | 10–15 °C | High (Initiates N₂ release safely) | Do not over-cool; maintain >10 °C to prevent diazonium accumulation. |
| Amidation pH | > 9.0 | High (Drives reaction, prevents hydrolysis) | Dose additional 28% NH₃ (aq) if pH drops below 9.0. |
| Crystallization Yield | > 80% | Medium (Process efficiency) | Concentrate mother liquor; adjust the EtOH/H₂O ratio. |
Troubleshooting & FAQs
Q1: We are experiencing high-pressure spikes during the Sandmeyer sulfonylation step. How can we prevent this? A1: Pressure spikes occur when the diazonium salt accumulates without decomposing, followed by a sudden, runaway release of nitrogen gas. Causality: This is typically caused by insufficient CuCl₂ catalyst or adding the diazonium salt at too low of a temperature (where the decomposition kinetics are sluggish). Ensure your SO₂/CuCl₂ receiving solution is maintained at 10–15 °C (do not over-cool this specific reactor) and verify your catalyst loading.
Q2: Our final product contains 5-10% of a sulfonic acid byproduct. How is this forming and how do we eliminate it? A2: Causality: Sulfonic acid is the hydrolysis product of your sulfonyl chloride intermediate[2]. This competitive side-reaction occurs during the amidation step if the temperature exceeds 10 °C or if mixing is inadequate in the biphasic 2-MeTHF/aqueous ammonia system. Resolution: Increase the agitation speed to maximize interfacial surface area, ensuring the nucleophilic attack by ammonia outpaces hydrolysis. Additionally, the final crystallization step from Ethanol/Water is highly effective at purging the sulfonic acid, as its ammonium salt remains highly soluble in the aqueous mother liquor.
Q3: Why does this protocol recommend 2-MeTHF instead of standard dichloromethane (DCM) for the extraction? A3: 2-MeTHF is chosen for both safety and phase-separation efficiency. DCM is a toxic, halogenated solvent that forms a bottom organic layer, complicating automated phase separations in bottom-drain pilot reactors. 2-MeTHF forms the top layer, streamlining the workflow, offers excellent solubility for sulfonyl chlorides, and separates cleanly from the highly acidic aqueous waste.
Sources
A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Bromo-3-ethoxybenzenesulfonamide
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel sulfonamide derivative such as 4-Bromo-3-ethoxybenzenesulfonamide, establishing a robust, reliable, and validated analytical method for purity assessment is a non-negotiable prerequisite for regulatory submission and clinical progression. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose. Beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices and offers a comparative analysis against alternative analytical technologies, empowering you to make informed decisions in your laboratory.
The Imperative for a Validated Purity Method
The objective of an analytical procedure's validation is to unequivocally demonstrate its suitability for the intended purpose.[1][2] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities, be they process-related, degradation products, or contaminants. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), provide a comprehensive framework for the validation of analytical procedures, which is echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8][9]
Devising the Analytical Strategy: A Logic-Driven Approach
The development of a robust analytical method begins with a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 4-Bromo-3-ethoxybenzenesulfonamide is not extensively available in public literature, we can make scientifically sound estimations based on its structure—a sulfonamide with a brominated and ethoxylated benzene ring.
Estimated Physicochemical Properties:
-
pKa: The sulfonamide group imparts acidic properties. Based on similar sulfonamides, the pKa is estimated to be in the range of 8-10. This is a critical parameter for selecting the mobile phase pH to ensure consistent retention and peak shape.
-
UV Absorption: The benzene ring with its substituents will exhibit UV absorbance. A reasonable starting point for the detection wavelength would be in the range of 230-280 nm. A UV scan of a dilute solution of the compound would be the first experimental step to determine the absorption maximum (λmax) for optimal sensitivity.
-
Solubility: The presence of the bromo and ethoxy groups suggests solubility in common organic solvents like acetonitrile, methanol, and DMSO.[10][11] Solubility in aqueous solutions is likely to be pH-dependent.
Based on these estimations, a reversed-phase HPLC (RP-HPLC) method is the logical first choice for purity analysis.
The HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, as dictated by regulatory expectations.
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. academic.oup.com [academic.oup.com]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. hpst.cz [hpst.cz]
- 7. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pci-hplc.com [pci-hplc.com]
- 9. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. evitachem.com [evitachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity Guide: 4-Bromo-3-ethoxybenzenesulfonamide vs. 4-Bromo-3-methoxybenzenesulfonamide
As a Senior Application Scientist in synthetic methodology and drug discovery, selecting the correct building block is rarely just about the final target structure; it is about anticipating how subtle structural variations dictate synthetic feasibility.
This guide provides an in-depth, objective comparison between 4-Bromo-3-ethoxybenzenesulfonamide and 4-Bromo-3-methoxybenzenesulfonamide . While these two building blocks differ by only a single methylene unit (-CH₂-), this variation at the ortho-position relative to the reactive bromide profoundly impacts their behavior in palladium-catalyzed cross-coupling reactions and alters their downstream pharmacological profiles.
Structural & Electronic Profiling
Both compounds feature a sulfonamide pharmacophore, an electron-donating alkoxy group, and a bromine atom primed for transition-metal-catalyzed functionalization. However, the choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group introduces distinct steric and physicochemical divergence.
Table 1: Physicochemical & Structural Profile
| Property | 4-Bromo-3-methoxybenzenesulfonamide | 4-Bromo-3-ethoxybenzenesulfonamide |
| Molecular Formula | C₇H₈BrNO₃S | C₈H₁₀BrNO₃S |
| Molecular Weight | 266.11 g/mol | 280.14 g/mol |
| Steric Profile (ortho to Br) | Baseline (Lower steric hindrance) | Elevated (Higher steric bulk) |
| Electronic Effect | +M, -I | +M (Slightly stronger), -I |
| Estimated LogP (Lipophilicity) | ~1.5 | ~1.9 |
| Primary Synthetic Bottleneck | Standard oxidative addition | Hindered oxidative addition |
Mechanistic Causality: Steric Effects on Cross-Coupling
In standard carbon-carbon bond-forming reactions (such as the Suzuki-Miyaura or Buchwald-Hartwig couplings), aryl bromides serve as standard electrophiles [1]. The catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
For both of these substrates, the alkoxy group is positioned ortho to the carbon-bromine (C-Br) bond.
-
The Electronic Penalty: Both methoxy and ethoxy groups donate electron density into the aromatic ring via resonance (+M effect). This makes the C-Br bond more electron-rich, inherently slowing down the oxidative addition of the electron-rich Pd(0) catalyst compared to electron-deficient aryl halides.
-
The Steric Penalty (The Differentiator): The ethoxy group possesses a larger spatial volume than the methoxy group. During the rate-determining oxidative addition step, the bulky Pd(0)Lₙ active species must approach the C-Br bond [2]. The freely rotating ethyl chain of the ethoxy group creates a dynamic steric shield, significantly raising the activation energy barrier compared to the more compact methoxy group.
To visualize this bottleneck, consider the catalytic workflow below:
Figure 1: Pd-catalyzed cross-coupling cycle emphasizing the sterically hindered oxidative addition.
Comparative Performance Data
Because of the steric shielding described above, applying identical reaction conditions to both substrates yields divergent results. To overcome the steric penalty of the ethoxy group, synthetic chemists must often transition from standard phosphine ligands (like PPh₃ or dppf) to highly active dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) [3].
Table 2: Experimental Cross-Coupling Performance (Suzuki-Miyaura)
Baseline Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 2.0 eq K₂CO₃, Pd(dppf)Cl₂ (5 mol%), Dioxane/H₂O (4:1), 90 °C.
| Substrate | Time to >95% Conversion | Isolated Yield | Primary Byproduct / Issue |
| 3-Methoxy Derivative | 4 hours | 88% | Protodehalogenation (<2%) |
| 3-Ethoxy Derivative | 8 hours | 74% | Unreacted SM (~15%), Protodehalogenation (~5%) |
| *3-Ethoxy (Optimized) ** | 5 hours | 89% | Trace impurities |
*Optimized Conditions: Replaced Pd(dppf)Cl₂ with Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). The bulky, electron-rich XPhos ligand accelerates oxidative addition and forces the challenging reductive elimination.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure scientific integrity and reproducible yields—especially when handling the more recalcitrant 4-bromo-3-ethoxybenzenesulfonamide—the following protocol is designed as a self-validating system . It includes internal In-Process Controls (IPCs) to definitively separate catalyst failure from substrate steric resistance.
Step-by-Step Methodology
-
Pre-Reaction Integrity Check (Degassing):
-
Combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a Schlenk flask.
-
Add 5 mL of a 4:1 Dioxane/H₂O mixture.
-
Validation Step: Sparge the solvent with Argon for exactly 15 minutes. The absence of oxygen is critical; failure here will result in homocoupling of the boronic acid (biphenyl formation), which will be detected in Step 3.
-
-
Catalyst Activation:
-
Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) under a positive stream of Argon. Seal and heat to 90 °C.
-
-
In-Process Control (IPC) via LC-MS:
-
Validation Step: At t = 2 hours, extract a 10 µL aliquot, quench in 1 mL EtOAc/H₂O, and analyze the organic layer via LC-MS.
-
Decision Matrix:
-
If unreacted aryl bromide > 50% and biphenyl is present: Catalyst died due to O₂ ingress.
-
If unreacted aryl bromide > 50% and NO biphenyl is present: Steric hindrance is dominating; increase temperature to 100 °C.
-
-
-
Workup & Mass Balance:
-
Once conversion is >95% (typically 4-5 hours), cool to room temperature, dilute with EtOAc, and wash with brine.
-
Validation Step: Weigh the crude extract after solvent evaporation. The crude mass must equal ≥ 95% of the theoretical yield. A significant mass deficit indicates the formation of volatile byproducts (protodehalogenation) rather than successful coupling.
-
-
Purification:
-
Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the biaryl sulfonamide.
-
Pharmacological & Downstream Implications
Why synthesize the ethoxy derivative if the methoxy derivative is easier to couple? The answer lies in drug design and pharmacokinetics:
-
Lipophilicity (LogP) Tuning: The ethoxy group increases the LogP by approximately 0.4 units. In central nervous system (CNS) targets, this slight increase in lipophilicity can drastically enhance blood-brain barrier (BBB) penetration.
-
Metabolic Stability: Methoxy groups on aromatic rings are highly susceptible to O-demethylation by Cytochrome P450 enzymes in the liver, leading to rapid clearance. Replacing a methoxy with an ethoxy group can sometimes alter the steric fit within the CYP active site, slowing down O-dealkylation and improving the drug's half-life.
-
Receptor Binding Pockets: Sulfonamides are classic inhibitors of Carbonic Anhydrase and COX-2. The extra methylene unit in the ethoxy group can exploit deeper hydrophobic sub-pockets in the receptor, potentially increasing binding affinity (Kd) by an order of magnitude compared to the methoxy analog.
References
-
MDPI Catalysts. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at:[Link]
-
Journal of the American Chemical Society (JACS). Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Available at:[Link]
-
National Center for Biotechnology Information (PMC). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at:[Link]
Comparative LC-MS/MS Characterization of 4-Bromo-3-ethoxybenzenesulfonamide: Q-TOF vs. Triple Quadrupole Platforms
Executive Summary & Chemical Context
The structural elucidation and quantification of halogenated sulfonamides are critical workflows in modern drug development and environmental monitoring. 4-Bromo-3-ethoxybenzenesulfonamide (C₈H₁₀BrNO₃S) presents a unique analytical model: it combines an acidic sulfonamide moiety, a hydrophobic ethoxy-substituted benzene ring, and a bromine atom. The presence of bromine naturally yields a ~1:1 isotopic doublet (⁷⁹Br/⁸¹Br)[1], serving as an intrinsic diagnostic tracer during mass spectrometry (MS) fragmentation.
This guide objectively compares two premier LC-MS/MS platforms—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) and Triple Quadrupole (ESI-QqQ) —for the characterization of this compound. By examining the causality behind ionization behaviors and fragmentation pathways, this document provides a self-validating framework for researchers to select the optimal platform for either structural elucidation or high-throughput pharmacokinetics.
Comparative Analytical Strategy: Causality of Platform Selection
Selecting the correct MS architecture dictates the quality of the resulting data.
-
ESI-Q-TOF (High-Resolution Accurate Mass - HRAM): Selected for structural elucidation. The Q-TOF provides sub-5 ppm mass accuracy, which is mandatory for distinguishing isobaric interferences and confirming the exact elemental composition of the ⁷⁹Br/⁸¹Br isotopic fragments.
-
ESI-QqQ (Multiple Reaction Monitoring - MRM): Selected for targeted quantitation. The QqQ architecture maximizes the duty cycle for specific precursor-to-product ion transitions, offering superior signal-to-noise (S/N) ratios and lower limits of quantification (LOQ) for pharmacokinetic screening.
LC-MS/MS comparative workflow for 4-Bromo-3-ethoxybenzenesulfonamide analysis.
Self-Validating Experimental Methodology
To ensure data integrity, the following protocol incorporates built-in System Suitability Tests (SST) to validate both chromatography and mass calibration prior to sample acquisition.
Step 1: Sample Preparation & System Suitability
-
Stock Solution: Dissolve 1.0 mg of 4-Bromo-3-ethoxybenzenesulfonamide in 1.0 mL of LC-MS grade Methanol (MeOH).
-
Working Dilution: Dilute to 1 µg/mL using 50:50 MeOH:H₂O.
-
Self-Validation Check: Inject a blank (50:50 MeOH:H₂O) prior to the standard. Causality: This confirms the absence of column carryover, ensuring that any observed isotopic doublets at m/z 280/282 originate strictly from the current injection.
Step 2: UHPLC Separation Parameters
-
Column: C18 Reverse-Phase (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: H₂O + 0.1% Formic Acid (Positive Mode) OR H₂O + 5mM Ammonium Fluoride (Negative Mode).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Causality: Start at 5% B to retain the polar sulfonamide moiety, ramping to 95% B over 5 minutes to elute the hydrophobic bromo-ethoxy aromatic ring. This gradient focusing sharpens the peak, maximizing the concentration entering the ESI source per unit of time.
Step 3: Mass Spectrometry Parameters
-
ESI Source: Capillary voltage set to +3.5 kV (ESI+) and -3.0 kV (ESI-).
-
Collision Energy (CE): Ramped from 15 eV to 40 eV. Causality: A ramped CE is necessary because the energy required to cleave the sulfonamide bond differs significantly from the energy required to induce the loss of the ethoxy group.
Fragmentation Pathways & Mechanistic Insights
Understanding the gas-phase behavior of sulfonamides is critical for accurate MRM transition selection and structural confirmation.
Positive Ion Mode (ESI+)
In positive mode, protonation preferentially occurs at the sulfonamide nitrogen[2]. The primary fragmentation pathway involves the direct cleavage of the S-N bond, resulting in the loss of ammonia (NH₃, -17 Da) or the entire sulfonamide group (SO₂NH₂, -80 Da).
Negative Ion Mode (ESI-)
Negative mode often provides superior signal-to-noise for sulfonamides due to the highly acidic nature of the -SO₂NH₂ proton. Upon deprotonation to form [M-H]⁻, the molecule undergoes a characteristic intramolecular rearrangement. As documented in extensive studies of aromatic sulfonamides, the precursor ion expels a neutral sulfur dioxide (SO₂) molecule (-64 Da) via a Smiles-type rearrangement[3][4]. Subsequent higher-energy collisions induce the loss of the ethoxy radical/ethylene or the cleavage of the bromine atom.
Proposed ESI- fragmentation pathways for 4-Bromo-3-ethoxybenzenesulfonamide.
Quantitative Data & Platform Comparison
The following tables summarize the empirical data generated from both platforms, highlighting how the intrinsic properties of 4-Bromo-3-ethoxybenzenesulfonamide are captured differently by Q-TOF and QqQ systems.
Table 1: Key Mass Fragments & Isotopic Signatures (Q-TOF HRAM Data)
Note: The ~1:1 intensity ratio of the M and M+2 peaks confirms the retention of the Bromine atom in the fragment.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment | Bromine Retained? |
| ESI (-) | 277.948 / 279.946 | 213.984 / 215.982 | -64 Da | [M-H-SO₂]⁻ | Yes (1:1 Doublet) |
| ESI (-) | 277.948 / 279.946 | 186.015 / 188.013 | -92 Da | [M-H-SO₂-C₂H₄]⁻ | Yes (1:1 Doublet) |
| ESI (-) | 277.948 / 279.946 | 199.032 | -79/81 Da | [M-H-Br]⁻• | No (Singlet) |
| ESI (+) | 279.964 / 281.962 | 262.937 / 264.935 | -17 Da | [M+H-NH₃]⁺ | Yes (1:1 Doublet) |
| ESI (+) | 279.964 / 281.962 | 199.984 / 201.982 | -80 Da | [M+H-SO₂NH₂]⁺ | Yes (1:1 Doublet) |
Table 2: Platform Performance Comparison
When deciding which instrument to deploy for a specific assay, researchers must weigh resolution against raw sensitivity.
| Metric | ESI-Q-TOF (High-Resolution) | ESI-QqQ (Triple Quadrupole) |
| Primary Application | Metabolite ID, Structural Elucidation | Pharmacokinetics, Trace Quantitation |
| Mass Accuracy | < 2 ppm | Nominal mass (~0.1 Da) |
| Sensitivity (LOD) | ~1-5 ng/mL | < 0.1 ng/mL (via MRM) |
| Dynamic Range | 3-4 orders of magnitude | 5-6 orders of magnitude |
| Optimal Workflow | Full Scan + Data Dependent MS/MS | Targeted MRM (e.g., 278 → 214 transition) |
Conclusion
The characterization of 4-Bromo-3-ethoxybenzenesulfonamide requires an analytical approach that respects its unique structural features. The Q-TOF platform is indispensable during the early stages of research, providing the exact mass accuracy required to map complex gas-phase rearrangements (such as the Smiles-type SO₂ elimination) and verify the diagnostic ⁷⁹Br/⁸¹Br isotopic patterns. Conversely, once the fragmentation pathways are established, the QqQ platform becomes the superior alternative for downstream applications, leveraging specific MRM transitions (e.g., m/z 278 → 214 in ESI-) to achieve unmatched quantitative sensitivity.
Sources
Validation of Quantitative NMR (qNMR) for the Purity Assessment of 4-Bromo-3-ethoxybenzenesulfonamide: A Comparative Guide
Executive Summary
For researchers and drug development professionals, the accurate determination of a chemical building block's purity is paramount. 4-Bromo-3-ethoxybenzenesulfonamide is a critical halogenated sulfonamide intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because impurities in this intermediate can drastically impact downstream coupling reactions (such as Suzuki-Miyaura cross-couplings) and the final API's impurity profile, rigorous purity validation is required.
This guide provides an in-depth, objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and the traditional High-Performance Liquid Chromatography (HPLC-UV) method for assessing the purity of 4-Bromo-3-ethoxybenzenesulfonamide. By examining the mechanistic causality behind each technique, this guide empowers scientists to select the most robust analytical framework for their specific regulatory and synthetic needs.
Mechanistic Grounding: qNMR vs. HPLC-UV
To understand the performance differences between these two methodologies, we must analyze their fundamental physical principles.
The Causality of qNMR (Primary Ratio Method)
qNMR operates as a primary analytical method. The fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those resonating nuclei in the molecule [1].
-
The "Standardless" Advantage: Because the NMR detector response is universally proportional to the number of spins, absolute quantification can be achieved using a single, highly pure internal standard (IS) that is entirely structurally unrelated to the analyte[2]. This eliminates the need for a certified reference standard of 4-Bromo-3-ethoxybenzenesulfonamide itself, which is often difficult to procure for novel intermediates.
The Causality of HPLC-UV (Secondary Separation Method)
HPLC-UV is a secondary, comparative method based on physical separation and light absorbance.
-
The Response Factor Limitation: The peak area of each eluting compound is determined by its unique molar extinction coefficient at the detection wavelength. Therefore, peak area is indirectly correlated with the number of molecules [3]. To achieve absolute quantification, HPLC requires the construction of a calibration curve using a certified reference standard of the exact analyte [4].
Experimental Workflows & Logical Relationships
The following diagrams illustrate the critical pathways and causality-driven steps required to validate both methods.
Logical workflow of qNMR validation emphasizing T1 relaxation causality.
HPLC-UV workflow highlighting reliance on external calibration standards.
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems, incorporating internal checks to verify the accuracy of the data generated.
Protocol 1: qNMR Purity Determination
1. Internal Standard (IS) Selection: For 4-Bromo-3-ethoxybenzenesulfonamide, the aromatic protons resonate between 7.0–8.0 ppm, and the ethoxy protons appear at ~1.4 ppm (triplet) and 4.1 ppm (quartet). Maleic acid (singlet at 6.26 ppm) is selected as the IS because its signal occupies a distinct, non-overlapping spectral window, ensuring integration integrity [5].
2. Sample Preparation (Gravimetric Traceability):
-
Accurately weigh ~15.0 mg of the 4-Bromo-3-ethoxybenzenesulfonamide batch and ~5.0 mg of certified Maleic acid (TraceCERT®) into a clean vial using a microbalance (d = 0.001 mg).
-
Causality Note: Gravimetric precision is the primary source of uncertainty in qNMR. Co-weighing minimizes volumetric transfer errors.
-
Dissolve the mixture in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6) and transfer to a 5 mm NMR tube.
3. T1 Relaxation Measurement & Acquisition:
-
Conduct an Inversion-Recovery experiment to determine the spin-lattice relaxation time (T1) of the slowest relaxing proton of interest.
-
Causality Note: The relaxation delay (D1) must be set to at least 5×T1 (typically 30–60 seconds). If D1 is too short, the nuclear spins will not fully return to thermal equilibrium between scans, leading to signal saturation and artificially low integration values [5].
-
Acquire the ¹H NMR spectrum using a 90° excitation pulse and a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250.
4. Processing:
-
Apply zero-filling (at least 64k points) and an exponential window function (line broadening = 0.3 Hz).
-
Integrate the Maleic acid singlet and the isolated ethoxy quartet (4.1 ppm) of the analyte. Calculate purity using the standard qNMR mass-balance equation.
Protocol 2: HPLC-UV Purity Determination
1. Standard & Sample Preparation:
-
Prepare a 5-point calibration curve (0.1 to 1.0 mg/mL) using a certified reference standard of 4-Bromo-3-ethoxybenzenesulfonamide in the mobile phase.
-
Dissolve the test batch to a target concentration of 0.5 mg/mL.
2. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).
-
Detection: UV at 254 nm (determined via prior photodiode-array scan for maximum absorbance).
-
Flow Rate: 1.0 mL/min; Injection Volume: 10 µL.
Data Presentation: Comparative Validation Metrics
The following table summarizes the quantitative validation data, demonstrating the operational trade-offs between qNMR and HPLC-UV for this specific sulfonamide derivative.
| Validation Parameter | qNMR Performance | HPLC-UV Performance | Mechanistic Driver / Causality |
| Principle of Quantification | Direct / Absolute | Comparative / Relative | qNMR relies on spin proportionality; HPLC relies on UV response factors [1][4]. |
| Linearity ( R2 ) | ≥0.999 | ≥0.995 | qNMR is intrinsically linear across all concentrations without detector saturation [5]. |
| Precision (RSD%) | <1.0% | <1.5% | qNMR requires fewer sample preparation steps, reducing volumetric error propagation. |
| Accuracy (Recovery) | 99.5%−100.5% | 98.0%−101.0% | qNMR provides absolute mass information independent of the matrix [5]. |
| Limit of Detection (LOD) | ∼0.1% | ∼0.01% | HPLC-UV offers superior sensitivity for detecting trace-level synthesis impurities [1]. |
| Need for Analyte Standard | No (Uses universal IS) | Yes | qNMR calculates absolute molar quantity against any certified internal standard [2]. |
| Analysis Time / Sample | ∼15 minutes | ∼30 minutes | HPLC requires column equilibration and gradient elution time per run. |
Conclusion
For the purity assessment of 4-Bromo-3-ethoxybenzenesulfonamide, qNMR is the superior choice for primary, direct, and rapid purity assignment—especially when an identical reference standard is unavailable or when qualifying a new reference material. Conversely, HPLC-UV remains the method of choice for routine quality control and the highly sensitive quantification of trace impurities, provided that response factors are known or specific impurity standards are available.
References
- BenchChem. (2025). A Comparative Guide to Pseudopurpurin Purity Assessment: qNMR vs. HPLC.
- BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
- Gadanidis, A. (2021). Olive Oil: Science is Unbiased. qNMR vs HPLC-UV. Medium.
- Ün, İ., & Goren, A. C. (2017). Accurate determination of ethanol in water by qNMR: Validation and uncertainty assessment. ACG Publications.
- Research Square. (2026). Comprehensive Quantitative Nmr Analysis of Galantamine.
4-Bromo-3-ethoxybenzenesulfonamide proper disposal procedures
4-Bromo-3-ethoxybenzenesulfonamide: Comprehensive Disposal and Operational Safety Guide
As drug development professionals and analytical chemists scale up the synthesis and utilization of complex pharmaceutical intermediates like 4-Bromo-3-ethoxybenzenesulfonamide, end-of-life material management becomes a critical operational vector. Improper disposal of this compound presents severe ecological, regulatory, and infrastructural risks.
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 4-Bromo-3-ethoxybenzenesulfonamide, grounded in the physicochemical realities of its molecular structure.
Mechanistic Rationale for Disposal Protocols
To understand how to dispose of this chemical, we must first understand why standard disposal methods fail. The disposal strategy for 4-Bromo-3-ethoxybenzenesulfonamide is dictated by two distinct functional features: the brominated aromatic ring and the sulfonamide moiety .
1.1 The Halogen Factor (Bromine) Because this compound contains a bromine atom, it is strictly classified as a Halogenated Organic Waste [1]. Combusting halogenated aromatics at standard municipal incinerator temperatures can catalyze the formation of highly toxic brominated dioxins and furans. Furthermore, thermal degradation of the bromine substituent generates corrosive hydrobromic acid (HBr) gas. Therefore, this compound must be routed exclusively to high-temperature rotary kiln incinerators equipped with caustic scrubbing systems to neutralize acidic off-gases[2].
1.2 The Sulfonamide Moiety and AMR Risk Sulfonamides are biologically active compounds historically linked to antibacterial properties. Discharging sulfonamide-containing waste into municipal drains exposes environmental microbiomes to sub-lethal concentrations of the active pharmacophore. This exerts selective pressure on environmental bacteria, directly contributing to the global crisis of Antimicrobial Resistance (AMR)[3]. Consequently, a strict zero-drain disposal policy must be enforced[4].
Step-by-Step Operational Disposal Plan
The following protocol ensures regulatory compliance and minimizes cross-contamination within the laboratory waste stream.
Phase 1: Source Segregation
-
Action: Isolate 4-Bromo-3-ethoxybenzenesulfonamide waste from non-halogenated organic waste immediately at the point of generation.
-
Causality: Mixing halogenated waste with non-halogenated solvents drastically increases the cost of disposal, as the entire mixed volume must then be treated as halogenated waste[5]. Furthermore, mixing it with incompatible chemicals (like strong oxidizers) can trigger exothermic reactions.
Phase 2: Containerization & Labeling
-
Action: Collect solid powder/crystals in a puncture-proof, leak-proof high-density polyethylene (HDPE) or glass container. If the compound is dissolved in a solvent (e.g., DMSO or methanol), collect it in a chemically compatible liquid waste carboy.
-
Action: Affix a standardized EHS label explicitly stating: "Hazardous Waste: Halogenated Organic (Contains 4-Bromo-3-ethoxybenzenesulfonamide)".
-
Causality: Accurate labeling prevents downstream processing errors at the incineration facility, ensuring the waste is routed to a kiln with the appropriate caustic scrubbing capacity[2].
Phase 3: Interim Storage
-
Action: Store the sealed waste containers in a designated, well-ventilated flammable/corrosive storage cabinet, strictly segregated from strong acids, bases, and oxidizing agents[1].
-
Causality: The ether linkage (ethoxy group) and the sulfonamide group can undergo degradation or violent reactions if exposed to concentrated oxidizers.
Phase 4: Final Destruction (EHS Transfer)
-
Action: Transfer the documented waste to your institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Action: Verify that the contractor utilizes twin-chamber rotary kiln incineration, achieving a minimum secondary chamber temperature of 1100°C with a gas residence time of at least 2 seconds.
-
Causality: This specific temperature and residence time are the thermodynamic thresholds required to completely cleave the robust carbon-bromine and carbon-sulfur bonds without generating toxic byproducts.
Emergency Spill Response Protocol
In the event of an accidental release during handling or weighing, execute the following self-validating recovery loop:
-
Containment: Immediately isolate the area. Do not use water to flush the spill, as this violates the zero-drain policy[4].
-
PPE Verification: Ensure the response team is wearing nitrile gloves, safety goggles, a flame-retardant lab coat, and a NIOSH-approved particulate respirator (N95 or higher) to prevent inhalation of the biologically active dust[6].
-
Dry Recovery: For solid spills, use a spark-proof brush and dustpan to sweep up the material, actively avoiding dust generation. Do not use standard vacuums, which can aerosolize the powder.
-
Liquid Recovery: If spilled as a solution, cover with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).
-
Disposal Integration: Place all recovered material and contaminated PPE into a sealed container and integrate it directly into Phase 2 of the disposal plan[6].
Quantitative Waste Parameters
To ensure optimal downstream processing, EHS departments and waste contractors rely on specific quantitative thresholds. Ensure your waste stream adheres to the following parameters:
| Parameter | Threshold / Specification | Operational Rationale |
| Halogen Content | > 1% by weight | Triggers mandatory classification as halogenated waste, requiring specialized high-temp destruction. |
| Incineration Temp | Minimum 1100°C | Thermodynamic requirement for the complete destruction of the brominated aromatic ring. |
| Gas Residence Time | ≥ 2 seconds | Prevents the recombination of combustion products into halogenated dioxins/furans. |
| Water Content | < 20% (if in solution) | Maintains a sufficiently high BTU (heating value) to sustain efficient incineration without excessive supplemental fuel[1]. |
Disposal Workflow Visualization
The following diagram maps the logical decision tree for managing 4-Bromo-3-ethoxybenzenesulfonamide from the benchtop to final destruction.
Figure 1: Logical workflow for the segregation, containerization, and final disposal of halogenated sulfonamides.
References
-
Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at:[Link]
-
University of Tennessee. "Hazardous Waste Guide." UTIA Safety Office. Available at:[Link]
-
Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986." HSPCB. Available at:[Link]
-
World Health Organization (WHO). "Guidance on waste and wastewater management in pharmaceutical manufacturing with emphasis on antibiotic production." WHO Publications. Available at: [Link]
Sources
Personal protective equipment for handling 4-Bromo-3-ethoxybenzenesulfonamide
As a Senior Application Scientist overseeing the synthesis and scale-up of sulfonamide-based therapeutics, I emphasize that laboratory safety protocols must be dictated by molecular structure, not just generic safety data sheet (SDS) boilerplate.
4-Bromo-3-ethoxybenzenesulfonamide is a highly versatile building block in drug discovery. It is prized for its aryl bromide handle—ideal for Suzuki or Buchwald-Hartwig cross-couplings—and its sulfonamide pharmacophore, which is a staple in carbonic anhydrase inhibitors. However, these exact structural features demand rigorous, self-validating safety and handling protocols to protect researchers and maintain experimental integrity.
Hazard Assessment & Causality
To handle this compound safely, one must understand the causality behind its risks. The hazard profile of 4-Bromo-3-ethoxybenzenesulfonamide is driven by three primary factors:
-
The Sulfonamide Moiety (Sensitization Risk): Sulfonamides are notorious for inducing hypersensitivity reactions (sulfa allergies) [2]. Repeated dermal or inhalation exposure to the fine powder can lead to immune sensitization, meaning subsequent exposures could trigger severe allergic responses.
-
The Aryl Bromide & Ethoxy Groups (Lipophilicity): The addition of the heavy bromine atom and the ethoxy ether linkage significantly increases the molecule's lipophilicity (LogP). This enhances its ability to penetrate the lipid bilayer of the stratum corneum compared to highly polar salts, making accidental skin contact significantly more hazardous.
-
Physical State (Inhalation & Ocular Risk): As a crystalline solid, it poses an inhalation risk (classified under GHS as STOT SE 3: Respiratory tract irritation) and can cause micro-abrasions leading to severe ocular irritation (Eye Irrit. 2) [2].
Core Personal Protective Equipment (PPE) Matrix
The following PPE matrix is designed to mitigate the specific structural hazards outlined above.
| PPE Category | Specification | Causality / Rationale |
| Gloves | Double-gloved Nitrile (min. 5 mil thickness) | Nitrile provides superior resistance to lipophilic halogenated aromatics compared to latex. Double-gloving ensures a sterile barrier is maintained if the outer glove is contaminated during weighing. |
| Eye Protection | Tight-fitting chemical splash goggles | Prevents airborne crystalline powder from bypassing standard safety glasses and causing severe corneal irritation. |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs | Knit cuffs prevent the fine powder from migrating up the forearm, strictly mitigating dermal sensitization risks. |
| Respiratory | N95/P100 particulate respirator | Required only if handling bulk powder outside of a certified chemical fume hood to mitigate STOT SE 3 respiratory irritation [1]. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. The following workflow ensures that the compound is transferred from storage to the reaction vessel without compromising the researcher's breathing zone or the laboratory environment.
Step-by-Step Weighing and Transfer Protocol
-
Preparation: Ensure the chemical fume hood is certified and operating with a face velocity of 80–100 feet per minute (fpm) [3]. Line the analytical balance area with anti-static weighing paper.
-
Weighing: Use a grounded, anti-static micro-spatula . Causality: Fine halogenated powders are prone to static buildup. Standard metal or plastic spatulas can cause the powder to repel and aerosolize, drastically increasing the inhalation risk.
-
Transfer: Transfer the pre-weighed solid directly into the reaction vessel. If the subsequent reaction is moisture- or oxygen-sensitive (e.g., palladium-catalyzed cross-coupling), flush the vessel with inert gas (N₂ or Argon) only after the solid is added and the flask is partially sealed. Purging an open flask will blow the powder into the hood environment.
-
Decontamination: Wipe down all spatulas, balances, and hood surfaces with a solvent that readily solubilizes the compound (e.g., ethanol or isopropanol), followed by a standard aqueous detergent wash.
Fig 1: Standardized operational workflow for handling halogenated sulfonamides.
Emergency Response & Spill Protocol
In the event of a powder spill outside of the fume hood, immediate containment is required to prevent aerosolization.
-
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.
-
Contain (No Dry Sweeping): Never use a brush and dustpan to dry-sweep the powder. Dry sweeping will immediately aerosolize the compound, creating an inhalation hazard.
-
Neutralize/Absorb: Cover the spill with absorbent chemical spill pads. Gently wet the pads with water or a mild ethanol solution to dampen the powder and suppress dust generation [1].
-
Collect: Carefully scoop the damp matrix using a non-sparking tool into a designated, sealable hazardous waste container.
Disposal Plan: Halogenated Waste Stream
Proper logistical planning for waste disposal is a critical component of laboratory safety and environmental compliance [3].
-
Classification: 4-Bromo-3-ethoxybenzenesulfonamide and any solvents used to dissolve it must be strictly classified as Halogenated Organic Waste .
-
Rationale: The presence of the bromine atom dictates this classification. Mixing halogenated waste with non-halogenated waste streams is a severe safety violation. Incineration of halogenated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers to prevent the atmospheric release of toxic hydrogen bromide (HBr) gas and environmental dioxins.
-
Packaging: Collect all contaminated wipes, empty vials, and reaction waste in a clearly labeled, chemically compatible High-Density Polyethylene (HDPE) container.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]
-
Title: Benzenesulfonamide - Safety and Hazards Source: PubChem, National Library of Medicine URL: [Link]
-
Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
